molecular formula C9H11BrN2O B1467636 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine CAS No. 1353855-94-3

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cat. No.: B1467636
CAS No.: 1353855-94-3
M. Wt: 243.1 g/mol
InChI Key: JKOJLWSAKSFRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJLWSAKSFRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231636
Record name Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-94-3
Record name Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353855-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its structural features, plausible synthetic routes, and predicted physicochemical properties. The core focus is an in-depth analysis of its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the synthesis of complex drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutics, particularly kinase inhibitors.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and mimic the adenine fragment of ATP makes it an ideal scaffold for targeting a wide range of biological targets, most notably protein kinases.[1] The strategic functionalization of the pyrimidine core allows for the precise tuning of a molecule's pharmacological profile.

The subject of this guide, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a bifunctional reagent designed for versatility in drug discovery campaigns. It incorporates three key features:

  • A Pyrimidine Core: Provides the fundamental scaffold for interaction with biological targets.

  • A C4-Bromo Substituent: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • A C6-Tetrahydropyran (THP) Moiety: The THP ring is a widely used motif in modern drug design to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.

This combination makes the title compound a valuable intermediate for constructing libraries of 4,6-disubstituted pyrimidines, a class of molecules with demonstrated efficacy as inhibitors of critical oncology targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the condensation of a β-dicarbonyl equivalent bearing the tetrahydropyran moiety with an appropriate amidine source, followed by halogenation. A robust method would be the cyclocondensation of 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal with formamidine acetate to form the corresponding pyrimidin-4-ol, which can then be converted to the target bromide.

Synthetic Pathway THP_ketone 3-(Tetrahydro-2H-pyran-4-yl)-3-oxopropanal Pyrimidinol 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol THP_ketone->Pyrimidinol 1. Base (e.g., NaOEt) Ethanol, Reflux Formamidine Formamidine acetate Formamidine->Pyrimidinol FinalProduct 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Pyrimidinol->FinalProduct 2. POBr₃ Heat

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add formamidine acetate (1.1 equivalents) in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and neutralize with acetic acid.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidinol, which can be used in the next step without further purification or purified by crystallization.

Step 2: Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

  • To the crude 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 equivalent), add phosphorus oxybromide (POBr₃) (1.5 - 2.0 equivalents) carefully.

  • Heat the mixture to 100-110 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted properties based on the analysis of structurally similar compounds.[5][6][7]

PropertyPredicted Value
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110 - 125 °C
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, Dioxane
¹H NMR (400 MHz, CDCl₃) δ 8.85 (s, 1H, Pyrimidine H2), 7.45 (s, 1H, Pyrimidine H5), 4.10 (dd, 2H, THP H2ax/H6ax), 3.60 (dt, 2H, THP H2eq/H6eq), 3.20 (tt, 1H, THP H4), 1.95-2.10 (m, 4H, THP H3/H5)
¹³C NMR (101 MHz, CDCl₃) δ 171.0 (C6), 160.0 (C2), 158.5 (C4-Br), 118.0 (C5), 67.5 (C2/C6 of THP), 42.0 (C4 of THP), 32.5 (C3/C5 of THP)

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is primarily derived from the reactivity of its C-Br bond. The electron-deficient nature of the pyrimidine ring makes this bond highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a range of powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8] For the title compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position, a key step in the synthesis of many kinase inhibitors.[9][10]

Suzuki Coupling StartMat 4-Bromo-6-(THP)pyrimidine Product 4-Aryl-6-(THP)pyrimidine StartMat->Product BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast array of amines.[11][12] This reaction is critical for installing amine pharmacophores, which are prevalent in kinase inhibitors for interacting with the hinge region of the ATP binding pocket.

Buchwald_Hartwig StartMat 4-Bromo-6-(THP)pyrimidine Product 4-(R¹R²N)-6-(THP)pyrimidine StartMat->Product Amine R¹R²NH (Primary or Secondary Amine) Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOᵗBu) Solvent (e.g., Toluene) Catalyst->Product

Caption: Buchwald-Hartwig amination of the title compound.

Protocol: Buchwald-Hartwig Amination [13][14]

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electron-deficient pyrimidine ring can also undergo direct nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles. The C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack.[15] However, given the strength of the C-Br bond compared to C-Cl or C-F, SNAr reactions with the bromo-substituent typically require harsh conditions (high temperatures) or very strong nucleophiles (e.g., sodium thiomethoxide). For most synthetic applications, cross-coupling reactions are preferred due to their milder conditions and broader substrate scope.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is a validated core structure for numerous kinase inhibitors. The strategic use of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine allows for the synthesis of molecules where the C4-substituent can be tailored for potency and selectivity, while the C6-THP group ensures favorable physicochemical properties.

Drug_Discovery_Workflow Start 4-Bromo-6-(THP)pyrimidine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Library Library of 4,6-Disubstituted Pyrimidine Analogs Coupling->Library SAR Structure-Activity Relationship (SAR) Studies SAR->Library Iterative Design Hit Hit Identification SAR->Hit Library->SAR Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role in a typical drug discovery workflow.

Case Study Context: EGFR/VEGFR-2 Inhibitors

Many potent kinase inhibitors feature a core heterocycle linked to an aniline or related amino-heterocycle via a C-N bond, which interacts with the "hinge region" of the kinase. A second aryl or heteroaryl group often occupies the hydrophobic pocket.

Using the title compound:

  • Buchwald-Hartwig amination can be employed to install a substituted aniline at the C4 position.

  • Alternatively, a Suzuki coupling can introduce an aryl group at C4. If the pyrimidine ring itself is the hinge-binding element, the C4-aryl group would extend into the solvent-exposed region or a secondary pocket.

The THP group at C6 consistently provides a vector for improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in moving from a potent "hit" to a viable "lead" compound. Research has shown that various 4,6-disubstituted pyrimidines are effective dual inhibitors of VEGFR2 and FGFR1, or potent inhibitors of MARK4, highlighting the therapeutic potential of this scaffold.[1][2]

Conclusion

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine stands out as a highly valuable and strategically designed building block for modern medicinal chemistry. Its structure provides a robust pyrimidine scaffold, a versatile synthetic handle for diversification via cross-coupling chemistry, and a solubilizing tetrahydropyran group to enhance drug-like properties. The predictable and high-yielding reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an ideal starting point for the rapid generation of compound libraries aimed at discovering and optimizing novel therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in research and development programs.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Singh, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Kelly, C., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13371–13383.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4945.
  • Fels, G., et al. (2010). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 48(9), 730-738.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 18(5), e2100095.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1344686.
  • AQA. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • Al-Tel, T. H. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4421-4426.
  • Dana Bioscience. (n.d.). 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. Available at: [Link]

  • Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(3), M24.
  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(8), 15051–15069.
  • Al-Ghorbani, M., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(5), 723-728.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7553.
  • Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(10), 1177-1200.
  • Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(8), 2631-2644.
  • Google Patents. (n.d.). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Gupta, V., et al. (2017).

Sources

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine , a critical heterocyclic building block in medicinal chemistry.

Advanced Scaffold for Kinase Inhibitor Development

Executive Summary

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a specialized halogenated heterocycle utilized primarily as a pharmacophore in the development of ATP-competitive kinase inhibitors. Its structural utility lies in the combination of the electron-deficient pyrimidine ring (facilitating nucleophilic aromatic substitution, SNAr) and the tetrahydropyran moiety, which improves solubility and metabolic stability compared to carbocyclic analogs. This guide details its chemical identity, synthesis via Negishi coupling, safety protocols, and application in drug discovery.

Chemical Identity & Properties

While often custom-synthesized in situ or supplied as the 2-chloro analog, the core 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is defined by the following parameters:

PropertyData
Systematic Name 4-bromo-6-(tetrahydro-2H-pyran-

Solubility Profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical whitepaper. It is designed for researchers, chemists, and drug development professionals, detailing the fundamental principles of solubility, predictive assessment strategies, and rigorous experimental protocols for generating a robust and reliable solubility profile in a range of common organic solvents. The emphasis is on establishing method validation and understanding the thermodynamic underpinnings of solubility to ensure data integrity and practical utility.

The Central Role of Solubility in Chemical Development

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are integral scaffolds in numerous bioactive molecules and natural products.[1] The journey of such a compound from a laboratory curiosity to a viable chemical entity—be it an API or a key intermediate—is critically dependent on understanding its interaction with various solvents.

Solubility data is not merely an academic exercise; it is the cornerstone of process development and formulation science.[2]

  • In Chemical Synthesis: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which allows for efficient molecular collision and reaction. The solubility of the product dictates the ease of its isolation and purification.

  • In Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[2]

  • In Formulation: For a compound intended for pharmaceutical use, its solubility profile is a primary determinant of its dissolution rate and subsequent bioavailability, forming a key component of the Biopharmaceutics Classification System (BCS).[3][4]

This guide provides the scientific rationale and actionable protocols to systematically determine the solubility of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Theoretical Foundations of Solubility

A robust experimental plan is built upon a solid theoretical understanding. The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of dissolution.[5]

Molecular Structure and Polarity Prediction

The principle of "like dissolves like" is the most powerful qualitative predictor of solubility.[6][7] This requires a structural analysis of the solute and the solvent.

  • Solute: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

    • Pyrimidine Core: A polar, aromatic heterocycle with two nitrogen atoms that can act as hydrogen bond acceptors.

    • Bromo Group: An electron-withdrawing group that adds to the molecule's polarity.

    • Tetrahydro-2H-pyran (THP) Ring: A saturated ether. The oxygen atom is a hydrogen bond acceptor, but the overall aliphatic carbocyclic structure contributes significant non-polar character.

Overall Assessment: The molecule possesses both polar (pyrimidine, bromo, ether linkage) and non-polar (THP ring) features. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or non-polar solvents, but will likely exhibit a nuanced profile across a spectrum of organic solvents.

Caption: Key structural features of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the system is at equilibrium (i.e., the rate of dissolution equals the rate of precipitation).[5] This is the gold-standard measurement for physicochemical characterization.

  • Kinetic Solubility: This is measured by dissolving the compound in a solvent (often DMSO) and then diluting it into an aqueous or organic medium until it precipitates. The concentration at which precipitation occurs is the kinetic solubility.[9] While useful for high-throughput screening, this value often represents a supersaturated, metastable state and can be significantly higher than the thermodynamic solubility.[8]

For accurate process development and formulation, thermodynamic solubility is the required parameter.

Predictive Frameworks: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) model offers a semi-quantitative prediction of solubility based on the principle that "like dissolves like".[10] Every molecule is assigned three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be miscible.[11] While calculating the precise HSP for a novel compound requires specialized software or experimental determination, the concept is invaluable for rationally selecting a diverse set of solvents for screening.

Experimental Design for Solubility Profiling

A systematic approach is required to generate a reliable solubility profile. This involves a carefully selected solvent panel and a validated, robust experimental protocol.

Selection of Organic Solvents

The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive profile.

Table 1: Recommended Organic Solvents for Solubility Screening

ClassSolvent NamePolarity IndexDielectric Constant (20°C)Key Characteristics
Non-Polar n-Hexane0.11.88Aliphatic hydrocarbon, dispersion forces only
Toluene2.42.38Aromatic hydrocarbon, π-stacking interactions
Ethers Diethyl Ether2.84.34H-bond acceptor, low polarity
Tetrahydrofuran (THF)4.07.6Polar aprotic, H-bond acceptor, good general solvent
Halogenated Dichloromethane (DCM)3.19.08Polar aprotic, slightly acidic proton
Esters Ethyl Acetate (EtOAc)4.46.02Polar aprotic, H-bond acceptor
Ketones Acetone5.120.7Polar aprotic, H-bond acceptor
Nitriles Acetonitrile (ACN)5.837.5Polar aprotic, strong dipole
Amides N,N-Dimethylformamide (DMF)6.436.7Highly polar aprotic, powerful solvent
Sulfoxides Dimethyl Sulfoxide (DMSO)7.246.7Highly polar aprotic, powerful solvent, H-bond acceptor
Alcohols Methanol (MeOH)5.132.7Polar protic, H-bond donor and acceptor
Ethanol (EtOH)4.324.5Polar protic, H-bond donor and acceptor
Isopropanol (IPA)3.919.9Polar protic, less polar than EtOH
Gold-Standard Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility.[2] It directly measures the compound's concentration in a saturated solution at equilibrium.

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Step-by-Step Methodology:

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. Causality: Using an excess of solid is mandatory to ensure that a saturated solution is formed and that equilibrium can be established with the solid phase.[9]

    • Accurately pipette a known volume (e.g., 1.0 mL) of a specific organic solvent from Table 1 into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a predetermined period. Causality: A minimum of 24 hours is recommended, but for crystalline compounds, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[4]

  • Sampling and Preparation:

    • Remove vials from the shaker and allow the excess solid to settle for approximately 30 minutes in the same temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve using standards of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine of known concentrations.

    • Calculate the concentration in the original saturated solution by back-calculating from the dilution factor.

  • Validation and Controls:

    • Solid-State Analysis: It is best practice to analyze the solid material remaining after the experiment by a method like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation or solvate formation has occurred during the equilibration period.[12] Causality: The solubility measured must correspond to a known and stable solid form of the material.

    • Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the standard deviation.[4]

Data Presentation and Interpretation

The results should be compiled into a comprehensive table to allow for easy comparison and analysis.

Table 2: Template for Reporting Solubility Data of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine at 25°C

SolventClassSolubility (mg/mL)Solubility (mol/L)Observations (e.g., Color, Stability)
n-HexaneNon-PolarDataData
TolueneNon-PolarDataData
DichloromethaneHalogenatedDataData
Ethyl AcetateEsterDataData
AcetoneKetoneDataData
AcetonitrileNitrileDataData
N,N-DimethylformamideAmideDataData
MethanolAlcoholDataData
...other solvents.........

Interpretation:

  • High solubility in solvents like DMF and DMSO would confirm the influence of the polar pyrimidine core.

  • Moderate solubility in EtOAc and Acetone would suggest a balance between polar and non-polar characteristics.

  • Low solubility in Hexane would be expected due to the molecule's significant polarity.

  • Solubility in protic solvents like Methanol will indicate the importance of hydrogen bonding interactions.

This profile will enable chemists to rationally select solvents for specific tasks: a solvent showing high solubility would be ideal for reaction chemistry or HPLC analysis, while a pair of solvents—one with high solubility and one with low solubility—would be excellent candidates for a recrystallization procedure.

Conclusion

Determining the solubility profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a foundational step in its chemical and pharmaceutical development. While predictive tools can guide the initial solvent selection, a rigorous experimental determination using the isothermal shake-flask method is essential for obtaining accurate and reliable thermodynamic data. This guide provides the theoretical context and a detailed, self-validating protocol to generate such a profile. The resulting data will empower researchers to optimize synthetic routes, develop robust purification strategies, and, if applicable, lay the groundwork for future pre-formulation studies, thereby accelerating the compound's journey through the development pipeline.

References

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from Khan Academy. [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from EURL ECVAM. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto. [Link]

  • Riniker, S., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Brouwers, J., et al. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Kumpulainen, E., et al. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]

  • Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13338-13353. [Link]

  • Nelson, K. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from EMA. [Link]

  • SUT. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from SUT. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

  • Huber USA. (n.d.). Solubility determination and crystallization. Retrieved from Huber USA. [Link]

  • Baluja, S., et al. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 57(7-8), 739-743. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from Labclinics. [Link]

  • Patel, A., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • Pali, F., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. [Link]

  • Kumar, L., et al. (2020). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Zhang, H., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. [Link]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from LibreTexts. [Link]

Sources

Technical Whitepaper: Optimizing Kinase Inhibitor Profiles via THP-Substituted Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle remains a "privileged scaffold" in modern drug discovery, particularly within oncology and immunology (Kinase and GPCR targets). However, lipophilicity-driven attrition and poor aqueous solubility often plague pyrimidine-based lead series.

This technical guide analyzes the strategic incorporation of Tetrahydropyran (THP) moieties onto the pyrimidine core. By replacing carbocyclic equivalents (e.g., cyclohexyl) with THP, medicinal chemists can modulate Physicochemical properties (LogD, TPSA) without altering the steric footprint required for binding affinity. This guide details the rationale, synthetic pathways, and validation protocols for this specific scaffold modification.

The Medicinal Chemistry Rationale: THP vs. Cyclohexyl

In hit-to-lead optimization, a common structural move is the replacement of a hydrophobic cyclohexyl group with a polar tetrahydropyran (THP) isostere. This section details the causality behind this choice.

Physicochemical Impact

The THP ring introduces an ether oxygen into the aliphatic cycle. This seemingly minor change has profound effects on the compound's developability profile.

PropertyCyclohexyl-PyrimidineTHP-PyrimidineImpact / Rationale
cLogP High (> 4.0 typical)Moderate (Lowered by ~1.0 - 1.5)Reduces non-specific binding and metabolic clearance risk.
Solubility Low (Aqueous)ImprovedThe ether oxygen acts as a hydrogen bond acceptor (HBA), interacting with bulk solvent.
Metabolic Stability Low (CYP-mediated oxidation)Moderate/HighReduces lipophilicity-driven CYP affinity; blocks metabolism at the 4-position (replaced by O).
H-Bonding NoneVectorial HBAPotential to pick up specific water-mediated contacts in the solvent-exposed regions of the binding pocket.
Structural Logic Diagram

The following decision tree illustrates the logical flow for selecting a THP scaffold during Lead Optimization.

THP_Rationale Start Lead Compound (Pyrimidine-Cyclohexyl) Issue Identify Liability: High LogP / Low Solubility Start->Issue Strategy Bioisosteric Replacement Issue->Strategy THP_Select Select Tetrahydropyran (THP) Strategy->THP_Select Steric Conservation Mech1 Mechanism 1: Reduce Lipophilicity (LogD) THP_Select->Mech1 Mech2 Mechanism 2: Introduce H-Bond Acceptor THP_Select->Mech2 Outcome Optimized Candidate: Maintained Potency + Improved ADME Mech1->Outcome Mech2->Outcome

Figure 1: Decision logic for transitioning from carbocyclic to heterocyclic aliphatic rings in pyrimidine optimization.

Synthetic Architectures

Constructing THP-substituted pyrimidines requires navigating the reactivity differences between the electron-deficient pyrimidine ring and the steric bulk of the THP amine. The most robust approach is Nucleophilic Aromatic Substitution (SNAr) .

Core Synthetic Protocol: Regioselective SNAr

Objective: Synthesis of N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives.

Materials
  • Substrate: 2,4-Dichloropyrimidine (Commercial grade).

  • Nucleophile: Tetrahydro-2H-pyran-4-amine.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and EtOH (10 volumes).

  • Cooling: Cool the solution to 0°C to control regioselectivity (C4 is more reactive than C2, but temperature control maximizes the C4:C2 ratio).

  • Addition: Add DIPEA (2.5 equiv) followed by dropwise addition of tetrahydro-2H-pyran-4-amine (1.05 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow, heat to 60°C for 4–6 hours.

    • Note: C4 substitution is favored due to the nitrogen lone pair positioning, but C2 byproducts can form at high temps.

  • Workup: Remove volatiles in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Synthetic Workflow Visualization

Synthetic_Flow Reactants 2,4-Dichloropyrimidine + THP-Amine Conditions DIPEA, EtOH 0°C to 60°C Reactants->Conditions S_NAr Intermediate Crude Mixture (C4 vs C2 Isomers) Conditions->Intermediate Purification Flash Chromatography (SiO2) Intermediate->Purification Product Pure 4-(THP-amino) pyrimidine Purification->Product Yield > 70%

Figure 2: Workflow for the regioselective synthesis of THP-amino pyrimidines.

Biological Validation: Kinase Selectivity

Once synthesized, the THP-pyrimidine scaffold must be validated for biological activity. The primary concern is ensuring the THP group does not clash with the ATP-binding pocket ceiling or solvent front.

Protocol: FRET-Based Kinase Binding Assay

This protocol validates the binding affinity (


) of the scaffold against a target kinase (e.g., CDK4 or JAK2).

Reagents:

  • Kinase Tagged Protein (e.g., GST-JAK2).

  • Europium-labeled anti-GST antibody.

  • AlexaFluor® 647-labeled Kinase Tracer (ATP competitive probe).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Methodology:

  • Plate Setup: Dispense 10 µL of test compound (THP-pyrimidine) in 1% DMSO into a 384-well low-volume white plate (serial dilution).

  • Protein Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50/Kd.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Authoritative review on using THP as a cyclohexyl bioisostere for solubility improvement.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of 2-amino-4-substituted pyrimidine scaffolds in kinase inhibition (Das
  • Ghosh, S., et al. (2018). Structure-based design of pyrimidine-based inhibitors. Drug Discovery Today.

    • Context: General review of pyrimidine synthesis and structural diversity in drug discovery.

An In-depth Technical Guide to 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physical characteristics of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrimidine and Tetrahydropyran Scaffolds

The molecular architecture of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine combines two privileged scaffolds in drug discovery: pyrimidine and tetrahydropyran. Pyrimidine, a fundamental component of nucleic acids, is a recurring motif in a vast array of approved drugs, including antivirals, anticancer agents, and central nervous system modulators.[1][2] The tetrahydropyran (THP) ring, a saturated cyclic ether, is often employed as a bioisostere for a cyclohexane ring.[3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a hydrogen bond acceptor, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][4] The strategic combination of these two moieties in 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, along with the synthetically versatile bromine handle, makes it a valuable intermediate for the synthesis of diverse compound libraries targeting a range of biological targets.

Physicochemical Properties

A comprehensive experimental characterization of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can predict its key physicochemical properties.

PropertyValueSource/Method
Molecular Formula C9H11BrN2OCalculated
Molecular Weight 243.10 g/mol Calculated
Appearance Likely a white to off-white solidInferred from related compounds
Melting Point Not available. Expected to be a solid at room temperature.N/A
Boiling Point Not available.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.Inferred from structural features
CAS Number Not definitively assigned.N/A

Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Proposed Synthetic Protocol

The synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized reaction forms a carbon-carbon bond between a halide and an organoboron compound.[5][6] In this proposed synthesis, commercially available 4,6-dibromopyrimidine would be coupled with tetrahydropyran-4-boronic acid pinacol ester. The use of a suitable palladium catalyst and base is crucial for the success of this transformation.

Proposed Synthetic Workflow

SynthesisWorkflow reagent1 4,6-Dibromopyrimidine reaction Suzuki-Miyaura Coupling (Heat) reagent1->reaction reagent2 Tetrahydropyran-4-boronic acid pinacol ester reagent2->reaction catalyst Pd(dppf)Cl2 (Palladium Catalyst) catalyst->reaction base K2CO3 (Base) base->reaction solvent Dioxane/Water (Solvent) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine purification->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4,6-Dibromopyrimidine

  • Tetrahydropyran-4-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dibromopyrimidine (1.0 eq), tetrahydropyran-4-boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine make it a highly attractive starting material for the synthesis of novel drug candidates. The pyrimidine core is a well-established pharmacophore, while the tetrahydropyran moiety can be used to fine-tune the physicochemical properties of the final compound.[3][4] The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring, enabling the exploration of the structure-activity relationship (SAR) of a compound series.

Potential as a Key Building Block in Drug Discovery

DrugDiscovery cluster_reactions Cross-Coupling Reactions cluster_products Diverse Compound Libraries cluster_applications Potential Therapeutic Areas start 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product1 Aryl-Substituted Pyrimidines suzuki->product1 product2 Alkynyl-Substituted Pyrimidines sonogashira->product2 product3 Amino-Substituted Pyrimidines buchwald->product3 app1 Kinase Inhibitors product1->app1 app2 GPCR Modulators product2->app2 app3 Antiviral Agents product3->app3

Caption: Role as a versatile building block for generating diverse chemical libraries.

This strategic functionalization can lead to the discovery of potent and selective modulators of various biological targets. For instance, substituted pyrimidines are known to be potent kinase inhibitors, and the tetrahydropyran moiety could be oriented to interact with specific residues in the ATP-binding pocket. Furthermore, the exploration of different substituents at the 4-position could yield compounds with activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in various diseases.

Conclusion

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials via robust and scalable cross-coupling chemistry makes it an accessible building block for medicinal chemists. The unique combination of a privileged pyrimidine core, a property-enhancing tetrahydropyran ring, and a synthetically tractable bromine handle provides a powerful platform for the generation of diverse and novel compound libraries. Further exploration of the chemistry of this compound is warranted and is expected to lead to the discovery of new and improved therapeutic agents.

References

  • Bocan, L., et al. (2021). Synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines. Molecules, 26(15), 4583. Available at: [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • PubChem. (n.d.). 4-Bromotetrahydropyran. Retrieved February 14, 2026, from [Link]

  • Tyrell, J. H., & Wills, M. (2012). The development and application of the Suzuki–Miyaura cross-coupling reaction in the synthesis of pharmaceuticals. MedChemComm, 3(6), 611-625. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. Retrieved February 14, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]

  • PubMed Central (PMC). (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Journal of the Brazilian Chemical Society, 25(1), 143-151. Available at: [Link]

  • ResearchGate. (2015). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(23), 9449-9461. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Applied Chemical Science, 7(1), 1-6. Available at: [Link]

Sources

The Tetrahydro-2H-pyran (THP) Ring in Medicinal Chemistry: A Pharmacophore Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydro-2H-pyran (THP) ring represents a critical structural motif in modern medicinal chemistry, serving as a versatile bioisostere for cyclohexane, phenyl, and morpholine rings. Its utility stems from a unique balance of physicochemical properties: it reduces lipophilicity (LogP) compared to carbocycles while avoiding the basicity and hERG liabilities often associated with nitrogen-containing heterocycles.

This guide provides a technical analysis of the THP pharmacophore, detailing its conformational dynamics, metabolic stability, and synthetic accessibility. It is designed to empower researchers to deploy THP scaffolds rationally during Lead Optimization (LO) to correct solubility issues, metabolic soft spots, and bioavailability constraints.

Physicochemical Properties & Bioisosteric Utility[1][2][3]

The strategic insertion of a THP ring is often driven by the need to modulate Lipophilic Efficiency (LipE) . Unlike the hydrophobic cyclohexane or the basic morpholine, the THP ether oxygen acts as a hydrogen bond acceptor (HBA) without contributing to ionization at physiological pH.

Comparative Physicochemical Profile[4]

The following table contrasts THP with its common structural analogs. Note the "Sweet Spot" THP occupies regarding lipophilicity and polarity.

PropertyCyclohexaneTetrahydro-2H-pyran (THP)Morpholine
Structure Carbocycle (C6H12)Cyclic Ether (C5H10O)Cyclic Amine/Ether (C4H9NO)
LogP (approx) ~3.4 (High Lipophilicity)~0.65 (Moderate)~ -0.86 (Hydrophilic)
H-Bond Acceptors 01 (Ether Oxygen)2 (Ether O + Amine N)
H-Bond Donors 001 (NH - unless substituted)
pKa (Conj. Acid) N/A~ -2.4 (Very weak base)~ 8.3 (Basic)
hERG Liability LowLowModerate/High (if basic)
Solubility PoorGoodExcellent
Decision Logic for THP Incorporation

The following decision tree illustrates the rational application of THP during the Hit-to-Lead (H2L) phase.

THP_Decision_Logic Start Lead Compound Optimization (Problem Identification) HighLogP Issue: High LogP / Poor Solubility? Start->HighLogP BasicAmine Issue: hERG Toxicity / Phospholipidosis? Start->BasicAmine Flatness Issue: Low Fsp3 / Poor Solubility? Start->Flatness Soln_THP STRATEGY: Incorporate THP Ring HighLogP->Soln_THP Reduce LogP ~2.5 units vs Cyclohexane Soln_Morph Alternative: Morpholine (Risk: Basicity) HighLogP->Soln_Morph If H-bond donor needed BasicAmine->Soln_THP Remove basic Nitrogen (pKa modulation) Flatness->Soln_THP Increase Fsp3 (Escape Flatland) Soln_Cyclo Alternative: Cyclohexane (Risk: Solubility) Flatness->Soln_Cyclo If hydrophobic pocket is strictly required Outcome Optimized Candidate Soln_THP->Outcome Result: Improved LLE, Reduced hERG, Better Sol.

Figure 1: Decision logic for bioisosteric replacement using THP to address common DMPK liabilities.

Structural Biology & Ligand-Protein Interactions

Conformational Analysis (The Chair)

Like cyclohexane, the THP ring predominantly adopts a chair conformation . However, the presence of the oxygen atom introduces specific stereoelectronic effects:

  • Bond Lengths: The C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å), slightly flattening the ring around the ether linkage.

  • Anomeric Effect: If an electronegative substituent is present at the C2 position (adjacent to oxygen), it may prefer the axial orientation over the sterically favored equatorial position. This is due to the stabilization provided by the interaction between the oxygen lone pair and the antibonding orbital (

    
    ) of the C2-substituent.
    
Interaction Vectors
  • H-Bonding: The ether oxygen serves as a weak-to-moderate H-bond acceptor. In kinase inhibitors, this oxygen often interacts with water networks in the solvent-exposed regions or directly with backbone amides in the hinge region.

  • Vector Positioning: Unlike the planar phenyl ring, the THP ring projects substituents in defined 3D vectors (axial/equatorial), allowing for precise saturation of hydrophobic pockets without the entropy penalty of flexible alkyl chains.

Metabolic Stability & Toxicology[1][2][5]

Metabolic Soft Spots

While THP is generally more stable than furan systems, it is not metabolically inert.

  • Oxidative Metabolism: The primary metabolic pathway is C-oxidation at the

    
    -carbon (C2 or C6) mediated by CYP450 enzymes.
    
  • Mechanism: Hydroxylation at the

    
    -position leads to a cyclic hemiacetal, which is in equilibrium with the open-chain hydroxy-aldehyde. This can be further oxidized to a lactone or undergo ring-opening.
    
Mitigation Strategies

To block this metabolism, medicinal chemists frequently:

  • Gem-dimethylate the

    
    -positions (steric block).
    
  • Introduce electron-withdrawing groups (e.g., CF3) to deactivate the C-H bonds.

  • Use the THP ring as a linker where the

    
    -positions are substituted with the core scaffold.
    

Synthetic Protocol: The Prins Cyclization[6][7][8][9]

The most robust method for constructing substituted THP rings with high stereocontrol is the Prins Cyclization . This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates the THP core with defined stereochemistry (typically 2,4,6-cis-substitution).

Protocol: Indium(III)-Catalyzed Prins Cyclization

This protocol is selected for its mild conditions and high diastereoselectivity.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) Triflate [In(OTf)3] (10 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Internal Standard: TMS-Cl (trimethylsilyl chloride) - Optional for monitoring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add In(OTf)3 (10 mol%) and anhydrous DCM (0.1 M concentration relative to substrate).

  • Substrate Addition: Add the aldehyde (1.2 equiv) followed by the homoallylic alcohol (1.0 equiv) at 0°C.

  • Cyclization: Stir the mixture at 0°C for 30 minutes, then warm to room temperature (25°C). Monitor via TLC or LCMS for the disappearance of the alcohol.

    • Mechanistic Note: The reaction proceeds via an oxocarbenium ion intermediate.[2][3] The chair-like transition state dictates the cis-selectivity of the 2,6-substituents.

  • Quench: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Prins_Reaction Aldehyde Aldehyde (R-CHO) Oxocarbenium Oxocarbenium Intermediate Aldehyde->Oxocarbenium + Acid Cat. Alcohol Homoallylic Alcohol Alcohol->Oxocarbenium TS Chair-like TS (Stereocontrol) Oxocarbenium->TS Cyclization Product 2,4,6-trisubstituted THP TS->Product Nucleophilic Capture

Figure 2: Mechanistic pathway of the Prins Cyclization yielding substituted tetrahydropyrans.

Case Studies in Drug Development

Venetoclax (ABT-199) - BCL-2 Inhibitor
  • Challenge: Early prototypes (e.g., Navitoclax) utilized a morpholine ring but suffered from dose-limiting thrombocytopenia (BCL-xL inhibition) and suboptimal physicochemical properties.[4]

  • THP Solution: In the optimization leading to Venetoclax, the morpholine was replaced/modified, and a 4,4-dimethyl-tetrahydropyran motif was utilized in related BCL-2 series to maintain the shape of the cyclohexane/morpholine binding element while eliminating the basic nitrogen. This improved the selectivity profile and pharmacokinetic durability.[5]

  • Outcome: FDA-approved breakthrough therapy for CLL.

Empagliflozin - SGLT2 Inhibitor
  • Pharmacophore: The "sugar" moiety of Empagliflozin is a glucose derivative, which is fundamentally a poly-hydroxylated tetrahydropyran .

  • Role: The THP ring here is not just a scaffold but the primary pharmacophore mimicking glucose to bind to the Sodium-Glucose Co-Transporter 2.

  • Insight: This demonstrates the THP ring's capacity to support high-density stereochemical information (multiple chiral centers) essential for specific receptor recognition.

Gilteritinib - FLT3/AXL Inhibitor
  • Structure: Features a 4-amino-tetrahydropyran moiety.

  • Role: The THP ring acts as a solubilizing group that projects the amine into the solvent front. Compared to a cyclohexyl-amine, the THP oxygen lowers LogP, improving oral bioavailability without compromising the steric fit in the kinase pocket.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2023). Retrieved from

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. (2021). Retrieved from

  • Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (2011). Retrieved from

  • Discovery of Venetoclax (ABT-199). Nature Medicine. (2013). Retrieved from

  • SGLT2 Inhibitors: Empagliflozin. FDA Drug Approval Package. Retrieved from

Sources

Technical Guide: 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level scientific insight into the utility, synthesis, and application of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . It deviates from standard templates to focus on the "Why" and "How" of drug design using this specific scaffold.

Executive Summary: The "Metabolic Soft Spot" Solution

In modern kinase inhibitor design, the transition from early hits to lead candidates often stalls due to poor physicochemical properties—specifically high lipophilicity (


) and rapid metabolic clearance.

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine represents a "privileged scaffold" designed to solve these specific attrition points. By incorporating the tetrahydropyran (THP) moiety at the C6 position, this building block acts as a bioisostere for phenyl or cyclohexyl groups, offering three critical advantages:

  • 
     Modulation:  The ether oxygen lowers lipophilicity compared to carbocyclic analogs.
    
  • Solubility Enhancement: Increased polarity without introducing hydrogen bond donors (HBD) that might penalize membrane permeability.

  • Metabolic Stability: The THP ring blocks the common "soft spot" of benzylic/allylic oxidation found in cyclohexyl rings.

This guide details the synthesis, reactivity, and application of this core in high-value drug discovery campaigns.[1]

Physicochemical Rationale: THP vs. Cyclohexyl

The selection of the THP-substituted pyrimidine is not arbitrary. It is a calculated decision to optimize the Lipophilic Ligand Efficiency (LLE) .

Comparative Metrics
PropertyCyclohexyl-PyrimidineTHP-Pyrimidine (Target) Impact on Drug Design
ClogP ~3.2~1.9 Improved solubility; reduced non-specific binding.
TPSA 26 Ų35 Ų Slight increase; maintains CNS/cell permeability.
Metabolic Risk High (CYP450 hydroxylation)Low Ether oxygen deactivates the ring toward oxidation.
Geometry Chair (flexible)Chair (rigid) Similar spatial occupancy; valid bioisostere.

Expert Insight: The ether oxygen in the THP ring often engages in "water-bridged" hydrogen bonds within the solvent-exposed regions of kinase ATP pockets, a feature absent in cyclohexyl analogs.

Synthetic Architecture (The "How")

Direct bromination of a pre-formed THP-pyrimidine ring is regiochemically ambiguous. The most robust, scalable route relies on de novo ring construction followed by functional group interconversion.

Retrosynthetic Logic

The synthesis hinges on the condensation of a


-keto ester (bearing the THP group) with formamidine.

Retrosynthesis Target 4-Bromo-6-(THP)pyrimidine Intermediate 6-(THP)pyrimidin-4-ol Target->Intermediate POBr3 / Toluene Precursor1 Ethyl 3-oxo-3-(THP)propanoate (Beta-Keto Ester) Intermediate->Precursor1 NaOEt / EtOH Precursor2 Formamidine Acetate Intermediate->Precursor2 + Start THP-4-carboxylic acid Precursor1->Start CDI / Mg(OEt)2 / Malonate

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from THP-carboxylic acid.

Detailed Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize side reactions (like O-alkylation) during the final steps.

Step 1:


-Keto Ester Formation 
  • Reagents: Tetrahydro-2H-pyran-4-carboxylic acid, Carbonyldiimidazole (CDI), Magnesium ethoxide, Ethyl potassium malonate.

  • Procedure: Activate the acid with CDI in THF. Separately, generate the magnesium enolate of the malonate. Combine.

  • Checkpoint: Monitoring by LCMS should show the disappearance of the acid (

    
    ) and appearance of the keto-ester (
    
    
    
    ).

Step 2: Pyrimidine Cyclization

  • Reagents: Formamidine acetate, NaOEt (freshly prepared), Ethanol.

  • Conditions: Reflux for 6–12 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization onto the ester.

  • Result: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one (often exists as the hydroxypyrimidine tautomer).

Step 3: Bromination (The Critical Step)

  • Reagent: Phosphorus oxybromide (

    
    ) is preferred over 
    
    
    
    for higher yields in heteroaromatic systems.
  • Solvent: Toluene or Anisole (higher boiling point).

  • Catalyst: N,N-Dimethylaniline (0.1 eq) acts as a proton scavenger and activates the phosphoryl species.

  • Quench: Caution. Pour slowly onto crushed ice/NaHCO3. The reaction is exothermic.

Reactivity Profile & Applications

The 4-bromo substituent is a versatile "handle" for Palladium-catalyzed cross-coupling. The C6-THP group exerts a steric influence that must be accounted for during ligand selection.

Decision Matrix: Coupling Strategies

The following diagram illustrates the validated pathways for functionalizing this core.

Reactivity Core 4-Bromo-6-(THP)pyrimidine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl coupling) Core->Suzuki Pd(dppf)Cl2, K2CO3 Boronic Acid Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd2(dba)3, Xantphos Aniline/Amide SnAr SnAr Displacement (Aliphatic Amines) Core->SnAr DIEA, NMP, 120°C (Requires strong nucleophile) Product1 Product1 Suzuki->Product1 Biaryl Kinase Inhibitor Product2 Product2 Buchwald->Product2 Aminopyrimidine Product3 Product3 SnAr->Product3 Alkyl-amino derivative

Figure 2: Divergent synthesis pathways. Note that SnAr is difficult on this core without an electron-withdrawing group at C5; Pd-catalysis is preferred.

Troubleshooting the Suzuki Coupling

When coupling 4-bromo-6-(THP)pyrimidine with aryl boronic acids, a common failure mode is protodebromination (replacement of Br with H).

  • Cause: The pyrimidine nitrogen coordinates to Pd, slowing the oxidative addition.

  • Solution:

    • Ligand Switch: Use bulky, electron-rich ligands like XPhos or SPhos to prevent Pd-N coordination.

    • Base: Switch from

      
       to 
      
      
      
      (anhydrous) in dioxane/water.

Biological Context: Kinase Inhibition

This specific scaffold resembles the core of several clinical candidates targeting the MAPK and PI3K pathways.

  • Target Class: Type I or Type 1.5 Kinase Inhibitors.

  • Binding Mode: The pyrimidine N1 usually accepts a hydrogen bond from the Hinge Region (e.g., Met, Leu residues). The THP group projects into the solvent front or the ribose binding pocket, improving water solubility.

  • Example Utility: In ERK1/2 inhibitors , the THP-pyrimidine motif has been shown to reduce hERG channel inhibition compared to more lipophilic cores, a critical safety parameter in cardiotoxicity screening.

References

  • Medicinal Chemistry of Pyrimidines

    • Title: The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry.[1]

    • Source: BenchChem Technical Guides.
  • THP as a Bioisostere

    • Title: Tetrahydropyrans in Drug Discovery: Optimiz
    • Source: PharmaBlock Whitepaper.[2]

  • Suzuki Coupling Optimization

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source:Processes (MDPI), 2020, 8, 1342.[3]

    • URL:[Link]

  • Related Clinical Candidate (Structure-Activity)

    • Title: Discovery of CC-90003, a Selective and Irreversible ERK1/2 Inhibitor (Contains THP-Pyrimidine motif).[4]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Search "CC-90003 structure").

  • Reagent Availability

    • Title: 4-Bromotetrahydropyran (Precursor Data).

    • Source: Sigma-Aldrich Product Specification.

Sources

An In-depth Technical Guide to the Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific substitution pattern on the pyrimidine ring is critical in defining its pharmacological profile. The title compound, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a key intermediate in the synthesis of various bioactive molecules. The presence of the tetrahydropyran moiety can enhance physicochemical properties such as solubility and metabolic stability, while the bromo substituent at the 4-position serves as a versatile handle for further chemical modifications, often through cross-coupling reactions.

This technical guide provides a comprehensive review of plausible and efficient synthetic routes for the preparation of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a practical framework for its synthesis. We will explore two primary strategic approaches:

  • Route 1: Pyrimidine Ring Construction Followed by Bromination. This strategy involves the initial synthesis of a 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol intermediate, followed by a bromination step.

  • Route 2: Modification of a Pre-formed Dihalopyrimidine Scaffold. This approach utilizes a readily available dihalopyrimidine and introduces the tetrahydropyran moiety and the bromo group in a sequential manner.

Route 1: Pyrimidine Ring Construction and Subsequent Bromination

This synthetic pathway builds the pyrimidine ring with the desired tetrahydropyran substituent already in place, followed by the conversion of a hydroxyl group to the target bromo functionality. This is a classical and often high-yielding approach for the synthesis of substituted pyrimidines.

Logical Workflow for Route 1

Route 1 Workflow A Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate B Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate (β-ketoester) A->B Claisen Condensation D 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol B->D Cyclocondensation C Urea C->D E 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine D->E Bromination

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate

The synthesis commences with the preparation of a β-ketoester containing the tetrahydropyran moiety. This is typically achieved through a Claisen condensation of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq) and ethyl acetate (1.5 eq) under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Cyclocondensation to form 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

The prepared β-ketoester is then cyclized with urea in the presence of a base to form the pyrimidin-4-ol ring system.[4] This reaction is a variation of the classical Pinner synthesis.[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate (1.0 eq) and urea (1.2 eq) in ethanol.

  • Add a solution of sodium ethoxide (1.2 eq) in ethanol to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Step 3: Bromination of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

The final step is the conversion of the hydroxyl group at the 4-position to a bromo group. This is a crucial transformation and can be achieved using various brominating agents. Phosphoryl bromide (POBr₃) is a common and effective reagent for this purpose.[6][7]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in an excess of phosphoryl bromide (POBr₃) (3-5 eq).

  • A high-boiling solvent such as toluene or xylene can be used.

  • Heat the reaction mixture to 110-120 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Reactant Product Reagents and Conditions Yield Reference
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetateEthyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoateNaOEt, Ethyl acetate, RefluxGoodGeneral Claisen Condensation
Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-olUrea, NaOEt, Ethanol, RefluxGood to Excellent[4]
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidinePOBr₃, 110-120 °CModerate to Good[6][7]

Route 2: Modification of a Pre-formed Dihalopyrimidine Scaffold

This alternative strategy begins with a commercially available or readily synthesized dihalopyrimidine, such as 4,6-dichloropyrimidine. The synthesis then proceeds through a series of selective substitutions to install the tetrahydropyran moiety and the bromo group. This approach offers flexibility in the introduction of different substituents.

Logical Workflow for Route 2

Route 2 Workflow A 4,6-Dichloropyrimidine C 4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine A->C Negishi Coupling B (Tetrahydro-2H-pyran-4-yl)zinc chloride B->C D 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine C->D Halogen Exchange

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a key starting material and can be synthesized from 4,6-dihydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[8][9]

Experimental Protocol:

  • In a three-necked flask, suspend 4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 eq), to facilitate the reaction.

  • Heat the mixture to reflux (around 110 °C) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4,6-dichloropyrimidine.

  • The product can be purified by recrystallization or column chromatography.

Step 2: Selective Introduction of the Tetrahydropyran Moiety via Negishi Coupling

The next step involves the selective substitution of one of the chloro atoms with the tetrahydropyran group. A Negishi cross-coupling reaction is a suitable method for this transformation, coupling the 4,6-dichloropyrimidine with an organozinc reagent derived from 4-bromotetrahydropyran.[1][10][11] The C4 and C6 positions of 4,6-dichloropyrimidine are generally more reactive than the C2 position in nucleophilic aromatic substitution and cross-coupling reactions.[12][13]

Experimental Protocol:

  • Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, react 4-bromotetrahydropyran (1.1 eq) with activated zinc dust to form the corresponding organozinc bromide. Alternatively, transmetalation from a Grignard or organolithium reagent with zinc chloride can be employed.[10]

  • Negishi Coupling: To a solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent such as THF, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Add the freshly prepared solution of the (tetrahydro-2H-pyran-4-yl)zinc reagent to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Step 3: Halogen Exchange to Introduce Bromine

The final step is to replace the remaining chloro group with a bromo group. This can be achieved through a halogen exchange reaction (Finkelstein-type reaction) or by converting the chloro group to a better leaving group followed by substitution with a bromide source. A more direct approach involves reaction with a bromide salt in the presence of an acid.

Experimental Protocol:

  • Dissolve 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add an excess of a bromide source, such as sodium bromide or potassium bromide (3-5 eq).

  • Add a strong acid, for example, hydrobromic acid or sulfuric acid, to catalyze the exchange.

  • Heat the reaction mixture to reflux for an extended period (24-48 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography.

Reactant Product Reagents and Conditions Yield Reference
4,6-Dihydroxypyrimidine4,6-DichloropyrimidinePOCl₃, N,N-dimethylaniline, RefluxHigh[8][9]
4,6-Dichloropyrimidine4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine(Tetrahydro-2H-pyran-4-yl)zinc chloride, Pd(PPh₃)₄, THFModerate to Good[1][10][11]
4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidineNaBr, HBr, RefluxModerateGeneral Halogen Exchange

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic strategies for the preparation of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

  • Route 1 offers a classical and often high-yielding approach by first constructing the substituted pyrimidinone ring and then performing a bromination. This route is advantageous when the starting β-ketoester is readily accessible.

  • Route 2 provides a more flexible approach, starting from a dihalopyrimidine and sequentially introducing the desired substituents. This route is particularly useful for creating a library of analogs by varying the organometallic reagent in the cross-coupling step.

The choice between these routes will depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the research laboratory. Both pathways are based on well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

  • Name-Reaction.com. (n.d.). Negishi cross-coupling. Retrieved February 14, 2026, from [Link]

  • Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.
  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Semantic Scholar. (n.d.). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. Retrieved February 14, 2026, from [Link]

  • Chemia. (2024). Bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]

  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Chem-Station Int. Ed. (2014). Negishi Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved February 14, 2026, from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • ResearchGate. (n.d.). Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. Retrieved February 14, 2026, from [Link]

  • Chemia. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved February 14, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 14, 2026, from [Link]

  • Organic Letters. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. [Link]

  • Concordia University Research Repository. (n.d.). The mechanisms of bromination of 'mono'. Retrieved February 14, 2026, from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • RSC Advances. (2024). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 14, 2026, from [Link]

Sources

Metabolic Stability of Pyrimidine-THP Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, particularly within kinase (e.g., JAK, CDK) and GPCR inhibitor programs, the Pyrimidine-Tetrahydropyran (THP) scaffold has emerged as a privileged motif. The pyrimidine ring often serves as the hinge-binding "warhead," while the THP moiety acts as a lipophilicity-lowering bioisostere for cyclohexyl or phenyl rings.

However, the THP ring introduces specific metabolic liabilities—primarily oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. This guide provides a technical deep-dive into the metabolic degradation mechanisms of Pyrimidine-THP derivatives, structural optimization strategies to mitigate these risks, and the experimental protocols required to validate stability.

The Chemical Rationale: Why Pyrimidine-THP?

The coupling of a pyrimidine core with a THP ring is rarely accidental. It addresses specific physicochemical bottlenecks in drug design:

  • LogD Modulation: Replacing a cyclohexyl group (

    
    ) with a 4-tetrahydropyranyl group (
    
    
    
    ) typically lowers cLogP by 1.0–1.5 units. This reduction is critical for keeping compounds within the "Lipophilic Ligand Efficiency" (LLE) sweet spot.
  • Solubility: The ether oxygen in THP acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

  • Vectorial Exploration: When attached to the pyrimidine (often via an amine or ether linker at C2 or C4), the THP ring projects into solvent-exposed regions of the ATP binding pocket, allowing for bulk tolerance without significant steric clashes.

Metabolic Liabilities: The Oxidative Mechanism

Despite its advantages, the THP ring is metabolically "soft." The ether oxygen stabilizes the formation of a radical at the


-carbon positions (C2 and C6 of the THP ring), making them highly susceptible to CYP450-mediated Hydrogen Atom Transfer (HAT).
The Degradation Cascade

The primary metabolic pathway involves


-hydroxylation  followed by ring opening .
  • Radical Formation: High-valent Iron-Oxo species (

    
    ) in the CYP active site abstracts a hydrogen atom from the carbon adjacent to the THP oxygen.
    
  • Hydroxylation: The resulting radical recombines with the hydroxyl radical to form a hemiacetal.

  • Ring Opening: The hemiacetal is unstable and spontaneously collapses (ring-opens) to form an acyclic hydroxy-aldehyde or ketone, which is rapidly oxidized further to a carboxylic acid or excreted.

Visualization of the Pathway

The following diagram illustrates the oxidative degradation of a generic Pyrimidine-THP derivative.

MetabolicPathway Parent Parent Compound (Pyrimidine-THP) Radical C-Centered Radical (Stabilized by Oxygen) Parent->Radical H-Abstraction (α-position) CYP CYP450 (Fe=O) CYP->Parent Hemiacetal Hemiacetal (Unstable Intermediate) Radical->Hemiacetal -OH Rebound RingOpen Acyclic Metabolite (Hydroxy-Aldehyde) Hemiacetal->RingOpen Spontaneous Ring Opening

Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the tetrahydropyran moiety.

Structural Optimization Strategies

To mitigate the metabolic instability of the THP ring without losing its physicochemical benefits, three primary strategies are employed.

Fluorination ("The Fluorine Scan")

Replacing the metabolically labile hydrogen atoms at the C2/C6 positions with fluorine is the gold standard. The C-F bond is stronger than the C-H bond, and fluorine's high electronegativity destabilizes the formation of the oxocarbenium ion transition state.

  • Strategy: Introduction of gem-difluorine at the C2 or C6 positions of the THP ring.

  • Impact: Often improves metabolic half-life (

    
    ) by 2–5 fold.
    
Steric Blocking (Methylation)

Placing a methyl group adjacent to the ether oxygen introduces steric hindrance that prevents the bulky CYP heme iron-oxo species from approaching the C-H bond.

  • Note: This increases lipophilicity (LogD), potentially counteracting the benefit of using THP.

Deuteration

Selective deuteration at the metabolic soft spot (C2/C6) exploits the Kinetic Isotope Effect (KIE). Since the C-D bond is stronger than C-H, the rate-limiting step of hydrogen abstraction is slowed.

Comparative SAR Data (Representative)

The following table summarizes the impact of these modifications on a hypothetical Pyrimidine-THP kinase inhibitor.

Analog StructureModificationcLogD (pH 7.4)HLM

(

L/min/mg)
Metabolic Liability
Compound A Unsubstituted THP1.865 (High)

-oxidation (Major)
Compound B 2-Methyl-THP2.132 (Moderate)Steric block effective; LogD penalty
Compound C 3,3-Difluoro-THP2.012 (Low)Electronic deactivation (Best)
Compound D Spiro-oxetane-THP1.5< 5 (Very Low)Conformational lock; eliminates

-H

Experimental Validation: Microsomal Stability Assay

To validate the stability of synthesized derivatives, a rigorous Microsomal Stability Assay is required.[1] This protocol uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.[2]

Protocol Design & Causality
  • Why Microsomes? They contain high concentrations of CYP450 and FMO enzymes but lack cytosolic enzymes, isolating Phase I oxidative stability.

  • Why 0.5 mg/mL Protein? This concentration ensures linear reaction kinetics for most small molecules (

    
    ).
    
  • Why NADPH? It is the essential cofactor for CYP450 reduction. Without it, the reaction will not proceed (serving as a negative control).

Step-by-Step Methodology
  • Preparation:

    • Thaw HLM (20 mg/mL stock) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of test compound in DMSO.

  • Incubation Mix:

    • Dilute compound to 1

      
      M in buffer containing 0.5 mg/mL HLM.[3]
      
    • Note: Final DMSO concentration must be < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
      
    • Mechanism:[4][5] ACN denatures proteins, halting metabolism and precipitating enzymes.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Visualization

AssayWorkflow Prep Sample Prep (1µM Cmpd + 0.5mg/mL HLM) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (+ NADPH) PreInc->Start Sample Sampling Loop (0, 5, 15, 30, 45, 60 min) Start->Sample Quench Quench (+ ACN/IS, Ice Cold) Sample->Quench At time t Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

Figure 2: Workflow for the HLM metabolic stability assay used to determine Intrinsic Clearance.

Data Calculation

The Intrinsic Clearance (


) is calculated using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Where:

References

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products . Organic & Biomolecular Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds . MedChemComm. [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations . Journal of Biological Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2][3][4][5] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand within the kinase active site.[1][4] This fundamental interaction provides a robust anchor for inhibitor binding, making the pyrimidine scaffold a versatile starting point for developing potent and selective kinase modulators.[6][7] The development of targeted cancer therapies has further underscored the importance of pyrimidine-based kinase inhibitors, with many demonstrating significant clinical efficacy.[1][2][3][8]

This application note focuses on a highly valuable and versatile building block, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine , for the synthesis of next-generation kinase inhibitors. The strategic incorporation of a tetrahydropyran (THP) moiety is a contemporary approach in drug design aimed at enhancing the physicochemical and pharmacokinetic properties of drug candidates.[9] The THP ring can improve aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, thereby favorably impacting the absorption, distribution, metabolism, and excretion (ADME) profile of the final compound.[9]

The Core Building Block: 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

The subject of this guide, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a key intermediate for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the C4 position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the pyrimidine core to achieve desired potency and selectivity against specific kinase targets.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and widely adopted methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl moieties.[10][11][12][13][14] This reaction is instrumental in creating biaryl structures often found in potent kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Reaction Scheme:

Materials:

  • 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry reaction vessel, add 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 eq) to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium Catalyst (mol%)Base (eq)SolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2)Toluene10080-90
3-Pyridylboronic acidPd(PPh₃)₄ (10)K₃PO₄ (3)DMF10075-85
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C4 position of the pyrimidine ring.[15][16][17][18][19] This reaction is crucial for developing kinase inhibitors where an amino linkage is required for optimal binding to the target kinase.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Reaction Scheme:

Materials:

  • 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a dry reaction vessel, combine the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) in the anhydrous solvent. Stir for 10-15 minutes under an inert atmosphere to form the active catalyst.

  • To a separate dry reaction vessel, add 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Purge this vessel with an inert gas.

  • Transfer the pre-formed catalyst solution to the second vessel via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-(tetrahydro-2H-pyran-4-yl)pyrimidine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene10080-90
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane9085-95
N-MethylpiperazinePd₂(dba)₃ (2)JohnPhos (4)Cs₂CO₃ (2)Toluene11075-85

Mechanistic Overview and Synthetic Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general workflow for the synthesis of kinase inhibitors from 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OH)2 Base pd_r_r R-Pd(II)L2-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination R-R' reductive_elimination->pd0 Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination R'2NH, Base pd_amido R-Pd(II)L-NR'2 amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination R-NR'2 reductive_elimination->pd0

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Synthetic_Workflow start 4-Bromo-6-(THP)pyrimidine suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_c 4-Aryl/Heteroaryl-6-(THP)pyrimidine suzuki->product_c product_n 4-Amino-6-(THP)pyrimidine buchwald->product_n final_product Kinase Inhibitor Candidates product_c->final_product product_n->final_product

Figure 3: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Characterization of Synthesized Compounds

The identity and purity of the synthesized kinase inhibitors should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the final products. [20]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition. [20]* High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds, which is critical for accurate biological evaluation.

Conclusion

4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and efficient methods for the functionalization of this scaffold. The strategic use of this intermediate allows for the rapid generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting the kinome.

References

  • ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Available at: [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]

  • Wiley Online Library. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Available at: [Link]

  • PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Available at: [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. Available at: [Link]

  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubMed. (2016). Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. Available at: [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. Available at: [Link]

  • PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • PubMed Central. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available at: [Link]

Sources

Buchwald-Hartwig amination conditions for THP-substituted bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Buchwald-Hartwig Amination Conditions for THP-Substituted Bromopyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Privileged Aminopyrimidines

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide range of diseases.[1][2] Its prevalence stems from the ability of the pyrimidine ring's nitrogen atoms to act as key hydrogen bond acceptors, enabling potent and selective interactions with biological targets. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for constructing the critical C-N bond that defines these structures, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution often fail.[3][4]

However, the electron-deficient nature of the pyrimidine ring, while beneficial for biological activity, presents unique challenges for this cross-coupling reaction. The endocyclic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition and sluggish reactivity.[5][6] Furthermore, when the pyrimidine core is functionalized with sensitive protecting groups, such as the tetrahydropyranyl (THP) group, careful optimization of reaction conditions is paramount to prevent undesired cleavage while achieving high coupling efficiency.

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of THP-substituted bromopyrimidines. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a framework for robust reaction development and troubleshooting.

The Tetrahydropyranyl (THP) Group: A Stable Guardian

The THP group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and general stability.[7] A key advantage in the context of Buchwald-Hartwig amination is its robust tolerance to the basic conditions required for the catalytic cycle. While the reaction often employs strong alkoxide bases, the THP ether linkage remains intact.[8] However, it is crucial to remember that the THP group is an acetal and is highly sensitive to acidic conditions.[7] This property must be considered during the reaction workup and purification stages, where aqueous acidic washes must be avoided to prevent premature deprotection.

Key Parameters for a Successful Coupling

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. For challenging substrates like bromopyrimidines, a rational selection is critical.

  • Palladium Source: Precatalysts for Reliability While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[9][10] For greater reliability and reproducibility, particularly with challenging substrates, the use of well-defined palladium precatalysts is highly recommended.[11] Generations of precatalysts (G3, G4) have been developed that are air-stable and efficiently generate the active monoligated Pd(0) species upon activation with a base.[9]

  • Ligand Selection: The Key to Unlocking Reactivity The choice of ligand is arguably the most critical parameter for the amination of heteroaryl halides.[6] The electron-deficient pyrimidine ring requires bulky, electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.[12]

    • Function: These ligands promote the rate-limiting reductive elimination step to form the C-N bond and stabilize the palladium center, preventing decomposition.[12]

    • Inhibition Mitigation: Their steric bulk can disfavor the binding of the pyrimidine nitrogen to the palladium center, thus mitigating catalyst inhibition.[6]

    • Recommended Ligands: Biaryl monophosphine ligands such as XPhos, SPhos, and BrettPhos are field-proven choices for these transformations.[12][13]

  • Base Selection: Balancing Reactivity and Substrate Integrity The base plays an essential role in deprotonating the amine nucleophile to form the palladium-amido complex, a key intermediate in the catalytic cycle.[14]

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often lead to faster reaction rates at lower temperatures.[9][15] These are generally the first choice for pyrimidine substrates, provided no other base-sensitive functional groups are present.

    • Weaker Bases: If the substrate exhibits base sensitivity, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[11]

  • Solvent Choice: Ensuring Solubility and Compatibility The solvent must be capable of dissolving the starting materials and reagents while remaining inert to the reaction conditions.

    • Common Solvents: Aprotic solvents like toluene, dioxane, and THF are standard choices.[16] Toluene and dioxane are often preferred for their higher boiling points, allowing for a wider range of reaction temperatures.

    • Solvent-Catalyst Inhibition: It is important to avoid solvents that can coordinate to the palladium catalyst, such as pyridine or acetonitrile, as they can inhibit the reaction.[6]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OxAdd->AmineCoord + R-NH₂ Amido Palladium Amido Complex L-Pd(II)(Ar)(HNR) AmineCoord->Amido + Base - [Base-H]⁺Br⁻ Amido->Pd0 Regeneration Product Ar-NHR (Product) Amido->Product Reductive Elimination BaseH [Base-H]⁺Br⁻ CatalystRegen L-Pd(0) ArBr Ar-Br Amine R-NH₂ Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

A systematic approach from setup to analysis ensures robust and reproducible results.

Experimental Workflow General Experimental Workflow Prep 1. Reagent Preparation (Weigh solids, degas solvent) Setup 2. Reaction Setup (Assemble glassware under inert gas) Prep->Setup Charge 3. Charge Reagents (Add solids, then amine & solvent) Setup->Charge Heat 4. Heating & Monitoring (Heat to temp, monitor by TLC/LC-MS) Charge->Heat Workup 5. Reaction Workup (Cool, dilute, filter, extract) Heat->Workup Purify 6. Purification (Column chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS for identity & purity) Purify->Analyze

Sources

Application Note: Chemoselective Functionalization of 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the chemoselective functionalization of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (hereafter referred to as Scaffold A ). This intermediate is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) where the pyrimidine mimics the ATP adenine ring and the tetrahydropyran moiety confers improved aqueous solubility and metabolic stability compared to phenyl or alkyl analogs.

Structural & Electronic Properties

The reactivity of Scaffold A is defined by the interplay between the electron-deficient pyrimidine core and the leaving group (Bromine) at C4.

  • C4 Position (Electrophilic Center): The carbon attached to the bromine is highly electron-deficient due to the inductive withdrawal of the adjacent N3 and the para-N1. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition by Pd(0).

  • C6 Position (Tetrahydropyran): The bulky pyran ring at C6 provides steric shielding to the C5 position but has minimal electronic deactivation on C4. Its primary role is physicochemical (LogD modulation).

  • C2 Position: While also electrophilic, the C4-Br bond is significantly more reactive than the C2-H (or C2-Cl if present) towards nucleophiles, allowing for regioselective functionalization.

Decision Matrix for Functionalization

Select the appropriate workflow based on the target moiety:

FunctionalizationLogic Start Start: Scaffold A (4-Br-6-pyran-pyrimidine) Target Target Moiety? Start->Target Carbon Carbon (Aryl/Alkyl) Target->Carbon C-C Bond Nitrogen Nitrogen (Amine) Target->Nitrogen C-N Bond Suzuki Suzuki-Miyaura Coupling (Protocol 1) Carbon->Suzuki NucleophileCheck Nucleophilicity? Nitrogen->NucleophileCheck Aliphatic Aliphatic/Primary Amine (Strong Nucleophile) NucleophileCheck->Aliphatic Aromatic Aniline/Steric Hindrance (Weak Nucleophile) NucleophileCheck->Aromatic SnAr S_NAr Reaction (Protocol 2) Aliphatic->SnAr Buchwald Buchwald-Hartwig (Protocol 3) Aromatic->Buchwald

Figure 1: Strategic decision tree for functionalizing Scaffold A based on nucleophile type.

Protocol 1: C-C Bond Formation (Suzuki-Miyaura)

The Suzuki coupling is the preferred method for attaching aryl or heteroaryl groups to C4. The presence of the basic pyrimidine nitrogens can poison catalysts, so the choice of base and ligand is critical.

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Catalyst Pd(dppf)Cl₂·DCM Standard. Robust, resists oxidation, and creates a wide bite angle suitable for heteroaryl couplings.
AlternativeXPhos Pd G2High Performance. Use for sterically hindered boronic acids or low-reactivity substrates.
Base K₂CO₃ (2M aq) Standard. Provides activation of the boronic acid.
AlternativeCs₂CO₃Anhydrous. Use if the boronic acid is protodeboronation-prone.
Solvent 1,4-Dioxane / Water (4:1) High boiling point allows thermal activation; water is essential for the transmetallation step.
Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, charge Scaffold A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to Scaffold A) and 2M aq. K₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat to 90°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the Br-isotope pattern (1:1 ratio at M/M+2).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol 2: C-N Bond Formation (SNAr)

For aliphatic amines (primary or secondary), the electron deficiency of the pyrimidine ring makes SNAr the most atom-economical and cost-effective approach. No transition metal is required.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The rate is determined by the nucleophilicity of the amine and the leaving group ability (Br is excellent). The bulky pyran at C6 does not significantly hinder the approach of the nucleophile to C4.

Step-by-Step Methodology
  • Charge: Dissolve Scaffold A (1.0 equiv) in DMSO or NMP (0.2 M).

    • Why DMSO? Polar aprotic solvents stabilize the polar transition state of the SNAr mechanism.

  • Base/Nucleophile: Add the Amine (1.2–1.5 equiv) and DIPEA (Hunig’s Base, 2.0 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Thermal Activation: Heat to 80–100°C .

    • Optimization: For volatile amines, use a sealed tube.

  • Quench: Pour the reaction mixture into crushed ice/water.

    • Observation: The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc/LiCl (aq) to remove DMSO.

Protocol 3: C-N Bond Formation (Buchwald-Hartwig)

When reacting with anilines (weak nucleophiles) or sterically encumbered amines where SNAr fails (requires >140°C or shows no conversion), Palladium-catalyzed amination is required.

Reagent Selection Table
ComponentReagentRationale
Catalyst BrettPhos Pd G3 Specialized for C-N coupling with primary amines and anilines; prevents formation of bis-arylated byproducts.
Base NaOtBu or Cs₂CO₃ Strong base required to deprotonate the amine-Pd complex. Use Cs₂CO₃ for base-sensitive substrates.
Solvent t-Amyl Alcohol or Toluene High boiling point non-polar solvents promote the catalytic cycle.
Workflow Visualization

BuchwaldWorkflow Mix 1. Mix Reagents (Scaffold + Amine + Base) Purge 2. Inert Gas Purge (Argon, 10 min) Mix->Purge CatAdd 3. Add Catalyst (BrettPhos Pd G3) Purge->CatAdd Heat 4. Heat (100°C, 1-12h) CatAdd->Heat

Figure 2: Sequential addition protocol for Buchwald-Hartwig amination to minimize catalyst deactivation.

Troubleshooting & The "Self-Validating" System

To ensure experimental success, implement these checkpoints (The Self-Validating System):

  • The "Water Check" (Suzuki): If conversion is <10%, check your solvent system. Anhydrous conditions often fail for Suzuki couplings of pyrimidines because boronic acids exist in equilibrium with their trimeric boroxines. Water is required to hydrolyze the boroxine to the reactive boronic acid species [1].

  • The "Protodeboronation" Flag: If you observe the formation of the de-halogenated pyrimidine (Scaffold A where Br is replaced by H) and the uncoupled arene, your catalytic cycle is working, but transmetallation is slow.

    • Fix: Switch to CuCl (1.0 equiv) as a cofactor or use KF instead of carbonate bases.

  • The "Regio-Check" (SNAr): While C4 is favored, harsh conditions (>120°C) might induce substitution at C2 or ring opening. Always validate the product structure by 1H NMR. The C5-H proton of the pyrimidine (singlet/doublet around 7.0-8.0 ppm) should remain; if the integration changes or shifts drastically, the ring may be compromised.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Schwickert, M., et al. (2022). Pyrimidine synthesis and functionalization: A review. Beilstein Journal of Organic Chemistry. (General Reference for Pyrimidine Reactivity). Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.

Application Note: Site-Selective C-H Activation of 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine .

This scaffold presents a unique chemoselective challenge: it contains a reactive electrophilic handle (C4-Br ) and two distinct C-H sites (C2 and C5 ) with opposing electronic and steric properties. Standard Pd-catalyzed C-H activation methods pose a high risk of undesired oxidative addition into the C-Br bond. Therefore, this guide prioritizes orthogonal C-H activation strategies —specifically Radical (Minisci) and Iridium-catalyzed methods—that functionalize the ring while preserving the C-Br handle for subsequent complexity-building.

Part 1: Strategic Analysis & Reactivity Map

The Scaffold Architecture

The substrate features a highly electron-deficient pyrimidine core. The 4-bromo substituent enhances the electrophilicity of the ring, making C2 highly susceptible to nucleophilic radical attack. The 6-(tetrahydro-2H-pyran-4-yl) group acts as a steric wall, directing steric-sensitive catalysts (like Ir-borylation systems) away from C6 and influencing the accessibility of C5.

Reactivity Zones
  • Zone A (C2-H): The most electron-deficient site. Located between two nitrogen atoms.[1] Ideal for Nucleophilic Radical Substitution (Minisci) .[2]

  • Zone B (C5-H): The most electron-rich (relatively) and sterically accessible site for bulky catalysts. Ideal for Ir-Catalyzed C-H Borylation .

  • Zone C (C4-Br): The "Forbidden Zone" for Pd-catalysis during C-H activation steps. Must be preserved to serve as a handle for downstream Suzuki/Buchwald couplings.

ReactivityMap Substrate 4-bromo-6-(THP)pyrimidine C2 C2-H Position (Nucleophilic Attack) Substrate->C2 Minisci Reaction (Radical Alkylation) C5 C5-H Position (Steric Control) Substrate->C5 Ir-Catalyzed Borylation Br C4-Br Handle (Preserve for Later) Substrate->Br Avoid Pd(0) Insertion

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity modes for the pyrimidine scaffold.

Part 2: Protocols for C-H Functionalization

Protocol A: C2-Selective Alkylation (Minisci Reaction)

Objective: Introduce alkyl/cycloalkyl groups at C2 without affecting the C4-Br bond. Mechanism: Generation of a nucleophilic alkyl radical (via decarboxylation or H-abstraction) which attacks the protonated (activated) pyrimidine at the most electron-deficient position (C2).

Materials
  • Substrate: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 equiv)

  • Radical Precursor: Carboxylic acid (R-COOH) or Alkyl Sulfinate (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Acid: TFA (1.0 equiv) or dilute

    
     (activates the heterocycle)
    
  • Solvent: DCM/Water (biphasic) or DMSO (for sulfinates)

Step-by-Step Methodology
  • Activation: Dissolve the pyrimidine substrate (0.5 mmol) in a biphasic mixture of DCM (2 mL) and Water (2 mL). Add TFA (0.5 mmol) to protonate the pyrimidine N1/N3, lowering the LUMO energy.

  • Reagent Addition: Add the carboxylic acid (1.5 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C under vigorous stirring.

  • Radical Generation: Add

    
     (1.0 mmol) portion-wise over 30 minutes. Critical: Portion-wise addition prevents the rapid consumption of the radical source via homocoupling.
    
  • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to the alkyl group. The Br pattern (M/M+2) must remain intact.

  • Workup: Basify with sat.

    
     to pH 8, extract with DCM, and purify via silica flash chromatography (EtOAc/Hexane gradient).
    

Expert Insight: The 4-Br substituent exerts a strong inductive effect (-I), making C2 significantly more electrophilic than in non-halogenated pyrimidines. This ensures high C2-regioselectivity over C5.

Protocol B: C5-Selective Borylation (Ir-Catalysis)

Objective: Install a Boronic Acid Pinacol Ester (BPin) at C5. Mechanism: Sterically controlled C-H activation. The active Iridium catalyst is bulky; it avoids the C4-Br and C6-THP positions, selecting the C5-H bond.

Materials
  • Substrate: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: MTBE or THF (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, combine

    
     (10 mg) and dtbpy (8 mg) in MTBE (2 mL). Stir for 5 mins until the solution turns deep red/brown (formation of active catalytic species).
    
  • Substrate Addition: Add

    
     (1.0 equiv) followed by the pyrimidine substrate (1.0 equiv).
    
  • Reaction: Seal the vessel and heat to 60°C for 4–8 hours.

    • Note: MTBE is preferred over THF for ease of workup and solubility of the catalytic system.

  • Quenching: Cool to room temperature. The reaction is usually clean enough to simply evaporate the solvent.

  • Purification: Pass through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove the catalyst. Warning: Pyrimidinyl boronates can be protodeboronated on silica; perform this step quickly or use neutral alumina.

Expert Insight: This protocol creates a 4-bromo-5-boryl-6-THP-pyrimidine . This is a highly valuable "linchpin" intermediate. You can now perform a Suzuki coupling at C5 (using Pd and a base) without touching the C4-Br, provided you use mild conditions (e.g.,


, 

, RT), or utilize the C4-Br first in a subsequent step if the C5-boronate is protected (e.g., as a MIDA boronate).
Protocol C: Late-Stage Functionalization (Suzuki Sequence)

Objective: Utilization of the preserved C4-Br handle after C-H activation.

If Protocol A (Minisci) was used to install an alkyl group at C2, the C4-Br remains available.

Methodology
  • Coupling: Take the C2-alkylated-4-bromo product (1.0 equiv).

  • Partners: Add Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2M aq, 2.0 equiv).
  • Conditions: Reflux in DME/Water (100°C, 2h).

  • Result: Formation of the 2,4,6-trisubstituted pyrimidine.[3]

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMinisci (Protocol A)Ir-Borylation (Protocol B)Pd-Catalyzed Arylation
Target Site C2 (Nucleophilic)C5 (Steric)C2 (Electrophilic)
C4-Br Stability High (Radical mechanism)High (No Pd(0))Low (Competes with oxidative addition)
Reagents Carboxylic Acids, Persulfate

, Ir-catalyst
Aryl Halides, Pd-catalyst
Main Byproduct Polysubstitution (rare at C5)ProtodeboronationC4-Arylation (undesired)
Cost LowHigh (Ir catalyst)Moderate
Troubleshooting Guide
  • Problem: Low yield in Minisci Reaction.

    • Cause: Poor solubility of the radical source or over-oxidation.

    • Fix: Switch to DMSO as solvent or use alkyl sulfinates (Langlois reagents) instead of carboxylic acids. Sulfinates react under milder conditions (room temp).

  • Problem: Protodeboronation during Protocol B workup.

    • Cause: Silica gel acidity hydrolyzing the C-B bond.

    • Fix: Use deactivated silica (treated with 1%

      
      ) or simply precipitate the product from pentane if solid.
      
  • Problem: Loss of Br group.

    • Cause: Presence of reducing agents or Pd contaminants.

    • Fix: Ensure dedicated glassware for Ir-chemistry (trace Pd can catalyze dehalogenation).

Part 4: Workflow Diagram

Workflow Start Start: 4-bromo-6-(THP)pyrimidine Decision Target Position? Start->Decision PathA Target: C2 (Alkyl/Acyl) Decision->PathA Nucleophilic PathB Target: C5 (Aryl/Heteroaryl) Decision->PathB Electrophilic/Steric StepA1 Protocol A: Minisci Reaction (R-COOH, Ag+, S2O8) PathA->StepA1 StepB1 Protocol B: Ir-Borylation (Ir-dtbpy, B2pin2) PathB->StepB1 InterA Intermediate: 2-Alkyl-4-Br-6-THP StepA1->InterA InterB Intermediate: 5-BPin-4-Br-6-THP StepB1->InterB Final Downstream: Suzuki Coupling at C4-Br InterA->Final InterB->Final

Figure 2: Decision tree for selecting the appropriate C-H activation protocol based on the desired substitution pattern.

References

  • Minisci, F., et al. (1971).[2] "Nucleophilic character of alkyl radicals: homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Duncton, M. A. J. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161. Link

  • Schröder, N., et al. (2014). "Palladium-Catalyzed C–H Activation of Pyrimidines." Journal of Organic Chemistry, 79(13), 6356–6365. Link

  • Dana Bioscience. "Product: 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine."[4] (Commercial source verification for scaffold availability). Link

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., PI3K, mTOR), where the nitrogen atoms of the ring often serve as key hydrogen bond acceptors in the ATP-binding pocket. The specific scaffold 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine combines this electron-deficient core with a lipophilic, metabolically stable tetrahydropyran (THP) ring.

While the 4-bromo substituent is highly activated for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) offers superior versatility, allowing access to 

and

bonds that are difficult to form via classical displacement.
The Challenge: Reactivity vs. Stability

Coupling this substrate presents a specific dichotomy:

  • High Reactivity: The electron-deficient pyrimidine ring facilitates rapid oxidative addition of the C-Br bond to Pd(0).

  • Instability & Poisoning:

    • Hydrolysis: The 4-position is prone to hydrolysis to the pyrimidone (tautomer of 4-hydroxypyrimidine) under aqueous basic conditions required for Suzuki coupling.

    • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.

This guide provides robust, self-validating protocols designed to overcome these specific failure modes.

Critical Control Points

Ligand Selection Strategy

Standard phosphines (e.g.,


) are often insufficient due to competitive binding by the pyrimidine substrate. We utilize Dialkylbiaryl phosphines  (Buchwald ligands) which provide:
  • Steric Bulk: Prevents N-coordination of the substrate to the metal center.

  • Electron Richness: Accelerates oxidative addition and facilitates transmetallation.

Reaction TypeRecommended LigandCatalyst PrecursorRationale
Suzuki (C-C) XPhos or SPhos XPhos Pd G2 / G3High turnover; XPhos handles steric bulk of the THP group well.
Buchwald (C-N) BrettPhos or RuPhos BrettPhos Pd G3BrettPhos is superior for primary amines; RuPhos for secondary amines.
Hydrolysis Management

To prevent the formation of the 4-hydroxy byproduct:

  • Suzuki: Minimize water content. Use a 4:1 or 9:1 organic:water ratio, or use anhydrous bases (

    
    , 
    
    
    
    ) with trace water added only if necessary for boronic acid activation.
  • Buchwald: Strictly anhydrous conditions are required.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine with aryl/heteroaryl boronic acids.

Materials
  • Substrate: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, boronic acid, base, and precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Checkpoint: Oxygen is the primary cause of catalyst death (Pd-black formation). Ensure the septum is essentially airtight.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Note: The solvent should be sparged with inert gas for 15 mins prior to use.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Self-Validating Stop Criteria: Monitor by LCMS at T=1h.

      • Scenario A: Product forms, SM consumed. -> Continue.

      • Scenario B: SM remains, no byproduct. -> Increase Temp to 100°C.

      • Scenario C: "Pyrimidone" mass (M-Br+OH) observed. -> STOP. The conditions are too wet/basic. Switch to anhydrous Toluene with

        
        .
        
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    

Protocol 2: Buchwald-Hartwig Amination

Objective: Coupling with primary or secondary amines.[1]

Materials
  • Substrate: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (0.02 equiv) [For primary amines] OR RuPhos Pd G3 (0.02 equiv) [For secondary amines]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step Methodology
  • Glovebox/Schlenk Prep: Ideally, weigh NaOtBu and Catalyst in a glovebox. If not available, use fresh bottle reagents and rapid handling under Ar flow.

  • Solvation: Dissolve the pyrimidine substrate and amine in Anhydrous Toluene (0.2 M concentration).

  • Activation: Add the base and catalyst. Seal immediately.

  • Thermal Cycle: Heat to 90°C for 4–12 hours.

    • Note: Pyrimidines are electron-deficient enough that some amines may couple via

      
       at high temps (
      
      
      
      ) without Pd. However, Pd allows this to happen at lower temperatures (
      
      
      ), preserving sensitive functional groups.
  • Validation:

    • Check LCMS. If significant protodehalogenation (replacement of Br with H) is observed, switch solvent to 1,4-Dioxane (Toluene can sometimes act as a hydride source via benzylic H-abstraction in rare radical pathways, though less common with Pd(II) precatalysts).

Visualized Workflows

Decision Tree for Reaction Optimization

This diagram guides the researcher through the logic of ligand and condition selection based on the specific coupling partner.

OptimizationStrategy Start Substrate: 4-bromo-6-(THP)-pyrimidine CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald) CouplingType->Amine SuzukiCond Standard: Pd(dppf)Cl2 Dioxane/H2O, K2CO3 Boronic->SuzukiCond AmineType Amine Type? Amine->AmineType SuzukiCheck Check LCMS @ 1h SuzukiCond->SuzukiCheck Hydrolysis Hydrolysis Observed? (M-Br+OH) SuzukiCheck->Hydrolysis Byproduct OptSuzuki Switch to: XPhos Pd G3 Anhydrous Toluene/K3PO4 Hydrolysis->OptSuzuki Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Ligand: BrettPhos Base: NaOtBu Primary->Brett Ru Ligand: RuPhos Base: NaOtBu Secondary->Ru

Caption: Logic flow for selecting catalytic systems based on coupling partner and minimizing hydrolysis side-reactions.

Mechanistic Cycle & Failure Modes

Understanding where the cycle breaks is key to troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Pyrimidines) Pd0->OxAdd + Substrate PdII L-Pd(II)-Br Complex OxAdd->PdII Poison FAILURE MODE: N-Coordination (Catalyst Arrest) PdII->Poison If Ligand too small (e.g., PPh3) TransMet Transmetallation (Rate Limiting) PdII->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting the risk of Nitrogen-coordination (poisoning) if non-bulky ligands are used.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (Seminal review on ligand selection).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Dana Bioscience. (n.d.).[2] Product Catalog: 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing yield of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Couplings

Case ID: PYR-THP-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Electrophile

Welcome to the technical support hub for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (henceforth referred to as Compound A ).

Researchers often underestimate this scaffold. On paper, the C4-bromide on a pyrimidine ring looks like a "slam dunk" for oxidative addition due to the electron-deficient nature of the 1,3-diazine core. However, the presence of the C6-tetrahydro-2H-pyran-4-yl (THP) group introduces unique steric and electronic complications that frequently lead to three specific failure modes:

  • Hydrodehalogenation: You isolate the "de-bromo" product (pyrimidine-THP), often mistaking it for starting material on TLC due to similar Rf.

  • Catalyst Poisoning: The reaction stalls at 20-30% conversion because the pyrimidine nitrogens coordinate to the Palladium (Pd) center.

  • Hydrolysis: The pyrimidine ring opens or the bromide hydrolyzes to the pyrimidinone under harsh basic conditions.

This guide provides the protocols and troubleshooting logic to overcome these barriers.

Module 1: Diagnostic Logic (The "Check Engine" Light)

Before adding more catalyst, you must diagnose how the reaction failed. Use this logic flow to interpret your crude LCMS/NMR data.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture Result What is the major impurity? Start->Result SM_Left Unreacted Starting Material (SM) Result->SM_Left > 50% SM remaining DeHalo De-halogenated Product (M-Br + H) Result->DeHalo Mass = SM - 79 amu Homo Boronic Acid Homocoupling (Ar-Ar) Result->Homo Dimer of nucleophile Black Precipitate / Pd Black Result->Black Visual Check Diag_SM Diagnosis: Catalyst Poisoning or Poor Oxidative Addition SM_Left->Diag_SM Diag_DeHalo Diagnosis: Radical Pathway Active or Hydride Source Present DeHalo->Diag_DeHalo Diag_Homo Diagnosis: Slow Transmetallation or Oxygen Leak Homo->Diag_Homo Black->Diag_SM Catalyst Decomposed

Figure 1: Diagnostic decision tree for coupling failures. Identify the impurity profile before optimizing conditions.

Module 2: Suzuki-Miyaura Cross-Coupling Optimization

The electron-deficient nature of Compound A makes the C-Br bond highly reactive, but this also makes the ring susceptible to base-mediated hydrolysis.

The Core Problem: Protodeboronation vs. Transmetallation

Because the pyrimidine is electron-poor, oxidative addition is fast. The bottleneck is transmetallation . If transmetallation is slow, the boronic acid has time to hydrolyze (protodeboronation), or the Pd-oxidative complex captures a hydride (hydrodehalogenation).

Optimized Protocol (Suzuki)
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM or XPhos Pd G3 PPh₃ is easily oxidized. Bidentate ligands (dppf) prevent β-hydride elimination (dehalogenation). Bulky ligands (XPhos) speed up transmetallation.
Base Na₂CO₃ (aq)K₃PO₄ (2.0 M aq) or Cs₂CO₃ Phosphate bases buffer the pH better, preventing pyrimidine hydrolysis while activating the boronic acid.
Solvent DMF or MeOH1,4-Dioxane/Water (4:1) Alcohols promote radical hydrodehalogenation. Dioxane is non-coordinating and dissolves the THP-pyrimidine well.
Temp Reflux (100°C)60–80°C High heat promotes Pd-black formation. This substrate is reactive enough to couple at lower temps.
Step-by-Step Workflow:
  • Charge Solids: Add Compound A (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (3–5 mol%) to a vial.

  • Solvent Prep: Premix 1,4-Dioxane and Water (4:1 ratio). Critical: Sparge with Nitrogen/Argon for 15 minutes. Oxygen causes homocoupling.[1]

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Reaction: Seal and heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If the reaction turns black immediately, your solvent was not degassed enough.

Module 3: C-N Bond Formation (Buchwald-Hartwig)

Coupling amines to Compound A is challenging because the pyrimidine nitrogens (N1/N3) can bind to Palladium, shutting down the cycle.

The "Nitrogen Poisoning" Mechanism

The THP group at C6 provides some steric bulk, but the N3 nitrogen is still accessible. If you use a catalyst with a small ligand (like Pd(OAc)₂/PPh₃), the pyrimidine substrate will displace the ligand, forming a stable, unreactive complex.

CatalystPoisoning cluster_legend Mechanism Insight Pd L-Pd(0) OxAdd Oxidative Addition Complex Pd->OxAdd + Compound A Poison DEAD END: N-Bound Complex OxAdd->Poison Pyrimidine N Displaces Ligand Product C-N Coupled Product OxAdd->Product + Amine (Successful Cycle) Description Bulky ligands (BrettPhos) prevent the 'Dead End' path.

Figure 2: The competition between productive coupling and N-coordination poisoning.

Optimized Protocol (Buchwald-Hartwig)
  • Ligand Choice: You must use bulky biaryl phosphine ligands.

    • Primary Amines:BrettPhos or RuPhos .

    • Secondary Amines:RuPhos or DavePhos .

    • Amides:[2]Xantphos (Chelating ligand prevents N-binding).

  • Base: NaOtBu (Sodium tert-butoxide) is standard. If your substrate has base-sensitive groups (esters), switch to Cs₂CO₃ .

  • Pre-Catalyst: Do not mix Pd(OAc)₂ + Ligand in situ. Use BrettPhos Pd G3 or RuPhos Pd G3 pre-catalysts to ensure the active species forms immediately.

Module 4: Purity & The THP Factor

The tetrahydro-2H-pyran-4-yl (THP) group is often installed via a Minisci radical reaction or a condensation of an amidine with a beta-keto ester.

Critical Quality Attribute (CQA) Check: Before coupling, check your Compound A batch for:

  • Isomers: If made via Minisci, the THP radical might attach at C2 or C5 instead of C6. These isomers have different reactivities.

  • Metal Scavengers: If the starting material was purified using silica-thiol scavengers, trace sulfur can poison your Suzuki coupling.

    • Test: If adding 10 mol% Pd gives the same result as 1 mol% (both fail), you likely have a sulfur contaminant deactivating the Pd.

Frequently Asked Questions (FAQ)

Q: My reaction yields 40% product and 40% "de-bromo" (hydrodehalogenation). How do I stop this? A: This is caused by a radical pathway.

  • Switch Solvents: Move from alcohols (MeOH/EtOH) to non-protic solvents (Dioxane, Toluene).

  • Switch Base: Use K₃PO₄ instead of amines (TEA/DIPEA), as amines can act as single-electron donors.

  • Increase Concentration: Radical reactions are often favored in dilute conditions. Run at 0.5 M – 1.0 M.

Q: Can I use S_NAr (Nucleophilic Aromatic Substitution) instead of Buchwald? A: Yes, but only for strong nucleophiles (primary aliphatic amines).

  • Protocol: Compound A + Amine (1.2 equiv) + DIPEA (2.0 equiv) in DMSO at 100°C.

  • Warning: The THP group at C6 adds steric bulk. S_NAr at C4 might be slower than expected compared to a simple 4-bromopyrimidine. If it's too slow, the bromide might hydrolyze. If S_NAr fails after 12 hours, switch to the Buchwald conditions above.

Q: The reaction turns black instantly upon heating. A: "Pd-Black" formation means your ligand is not stabilizing the Palladium.

  • Fix: Ensure you are using a slight excess of ligand relative to Pd (e.g., 1:1.2 ratio if mixing yourself) or use a G3/G4 precatalyst.

  • Fix: Check your solvent degassing.[1] Oxygen oxidizes the phosphine ligand, leaving the Pd "naked" and prone to aggregation.

References

  • Suzuki-Miyaura Coupling on Pyrimidines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text establishing base/solvent effects for electron-deficient heterocycles.
  • Catalyst Poisoning in Nitrogen Heterocycles

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3173–3180. Link

    • Relevance: Discusses how N-containing heterocycles inhibit Pd and the necessity of bulky ligands.
  • Buchwald-Hartwig Optimization for Pyrimidines

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Relevance: The definitive guide for selecting BrettPhos/RuPhos for difficult heterocyclic substr
  • Hydrodehalogenation Mechanisms

    • Navarro, O., et al. (2004).[3] General Determination of the mechanism of dehalogenation in Pd-catalyzed cross-coupling. Journal of Organic Chemistry, 69(10). Link

Sources

Technical Support Center: Purification of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the complexities of purifying this specific heterocyclic compound. Our focus is on leveraging column chromatography to achieve high purity, a critical step for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine?

A1: The main challenges in purifying this compound stem from its unique structural features. The pyrimidine core, being a nitrogen-containing heterocycle, can interact with the acidic silica gel stationary phase, potentially leading to peak tailing or streaking.[1] The presence of the bromine atom introduces the possibility of dehalogenation under certain conditions, although this is less common on silica gel compared to more reactive purification environments.[2] Additionally, separating the target compound from structurally similar impurities, such as starting materials or by-products, requires careful optimization of the chromatographic conditions.

Q2: How do I select an appropriate stationary phase for this purification?

A2: For the purification of moderately polar compounds like 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, silica gel is the most commonly used and effective stationary phase.[3] Its polar nature allows for good separation of compounds with varying polarities. In cases where the compound shows significant streaking or decomposition on silica, alternative stationary phases like neutral or basic alumina can be considered.[1][3] For highly challenging separations or for achieving analytical purity, reversed-phase (C18) chromatography is a powerful alternative.[3][4]

Q3: What is the best approach for selecting a mobile phase (eluent)?

A3: Mobile phase selection is paramount and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3][5] For normal-phase chromatography on silica gel, a good starting point is a binary solvent system of a non-polar solvent and a polar solvent. Common choices include mixtures of hexane/ethyl acetate or dichloromethane/methanol .[3][5][6] The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate, as this range typically provides the best separation on a column.[3]

Q4: My compound is not UV-active. How can I monitor the purification process?

A4: If 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine or its impurities are not sufficiently UV-active for visualization on TLC or detection by a UV detector during column chromatography, alternative methods are necessary. For TLC, you can use general chemical stains such as potassium permanganate or ceric ammonium molybdate to visualize the spots.[1] For column chromatography, this would necessitate collecting fractions and analyzing them by other means, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, to identify the fractions containing the desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Issue 1: Poor Separation of the Target Compound from Impurities
  • Possible Cause 1: Inappropriate Mobile Phase Polarity.

    • Explanation: If the eluent is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, resulting in co-elution. Conversely, if the eluent is not polar enough, the compounds will remain strongly adsorbed to the silica gel, leading to very slow elution and broad peaks.

    • Solution: Re-optimize the solvent system using TLC.[5] Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with clear separation from the impurity spots.[3] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5]

  • Possible Cause 2: Column Overloading.

    • Explanation: Loading too much crude material onto the column relative to the amount of stationary phase will exceed the column's separation capacity, leading to broad, overlapping bands.

    • Solution: A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.[3]

  • Possible Cause 3: Improper Column Packing.

    • Explanation: Air bubbles, channels, or cracks in the stationary phase bed create pathways for the solvent and sample to bypass the normal separation process, leading to poor resolution.

    • Solution: Ensure the column is packed uniformly as a slurry. Gently tap the column during packing to settle the silica gel and remove any air pockets.

Issue 2: The Target Compound is Not Eluting from the Column
  • Possible Cause 1: The Mobile Phase is Not Polar Enough.

    • Explanation: The selected eluent may not have sufficient polarity to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate system, you could increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.[5][6]

  • Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.

    • Explanation: Some nitrogen-containing compounds can interact very strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or decomposition.[1][7]

    • Solution:

      • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[7]

      • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine, or switch to a neutral or basic alumina stationary phase.[1]

      • Add a Modifier to the Eluent: Adding a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the elution of basic compounds.[1]

Issue 3: Peak Tailing or Streaking of the Target Compound
  • Possible Cause 1: Strong Interaction with the Stationary Phase.

    • Explanation: As mentioned previously, the nitrogen atoms in the pyrimidine ring can interact with the acidic silanol groups of the silica gel, causing the compound to move unevenly down the column, resulting in tailed or streaked bands.

    • Solution: The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent is often very effective in resolving this issue.[1]

  • Possible Cause 2: Sample is Not Concentrated Enough During Loading.

    • Explanation: If the sample is loaded onto the column in a large volume of solvent, it will start as a wide band, which will only broaden as it moves down the column.

    • Solution: Dissolve the crude sample in the minimum amount of a suitable solvent, ideally the mobile phase or a slightly stronger solvent, and apply it to the top of the column in a narrow band.

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

TLC Optimization
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

  • Visualize the spots under a UV lamp or by staining.

  • The optimal eluent system is one that provides a clear separation between the target compound and impurities, with the target compound having an Rf value of approximately 0.2-0.4.[3]

Column Preparation
  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Add another layer of sand on top of the packed silica gel to prevent disruption during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Sample Loading
  • Dissolve the crude 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Gently add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica bed.

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined optimization.

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

Product Isolation
  • Combine the fractions that contain the pure target compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterize the final product to confirm its identity and purity (e.g., by NMR, mass spectrometry, and melting point).

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica GelGood for separating moderately polar compounds.
Mobile Phase (Starting) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for normal-phase chromatography.[3][5][6]
Optimal Rf on TLC 0.2 - 0.4Provides a good balance between resolution and elution time.[3]
Silica to Sample Ratio 30:1 to 100:1 (w/w)Ensures sufficient separation capacity.[3]
Basic Modifier (if needed) 0.1-1% Triethylamine or AmmoniaPrevents peak tailing for basic compounds.[1]

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimal Rf ≈ 0.2-0.4 Load 3. Load Sample (Concentrated) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic for Poor Separation

G Start Problem: Poor Separation Cause1 Is Mobile Phase Optimized (Rf 0.2-0.4)? Start->Cause1 Cause2 Is Column Overloaded? Cause1->Cause2 Yes Sol1 Solution: Re-optimize with TLC. Consider gradient elution. Cause1->Sol1 No Cause3 Is Column Packing Uniform? Cause2->Cause3 No Sol2 Solution: Reduce sample load. Increase silica:sample ratio. Cause2->Sol2 Yes Sol3 Solution: Repack column carefully using slurry method. Cause3->Sol3 No

Caption: Troubleshooting Poor Separation Issues.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci Industry News.
  • What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014, January 9). ResearchGate.
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. (n.d.). Benchchem.
  • Overcoming challenges in the purification of halogenated anilines. (n.d.). Benchchem.
  • How do you choose a mobile phase in HPLC?. (2022, August 19). Quora.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.

Sources

Technical Support Center: Solving Solubility Challenges for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility issues with 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, particularly when preparing Dimethyl Sulfoxide (DMSO) stock solutions and diluting them for use in aqueous experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to follow a logical experimental workflow, from initial dissolution to final application in aqueous-based assays.

Part 1: Initial Dissolution in 100% DMSO

Question 1: What are the key structural features of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound possesses a hybrid nature, combining both polar and non-polar characteristics:

  • Pyrimidine Ring: This nitrogen-containing heterocycle is polar and can act as a hydrogen bond acceptor.

  • Bromo-substituent: The bromine atom adds to the molecular weight and introduces a significant hydrophobic character.

  • Tetrahydro-2H-pyran (THP) Ring: This saturated cyclic ether is largely aliphatic and non-polar, further contributing to the molecule's hydrophobicity.[1]

This combination of a flat, aromatic-like pyrimidine core with bulky, hydrophobic substituents can lead to strong crystal lattice interactions (making it hard to dissolve) and low aqueous solubility, a profile often described as "brick dust-like."

Question 2: My powdered 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is not fully dissolving in DMSO at room temperature. What are the first steps I should take?

Answer: When initial dissolution is challenging, the goal is to provide sufficient energy to overcome the compound's crystal lattice energy. Follow this protocol sequentially.

Protocol 1: Step-by-Step Dissolution Enhancement
  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%).[2] DMSO is highly hygroscopic, and absorbed water can dramatically reduce its ability to solvate hydrophobic organic compounds.[3]

  • Mechanical Agitation: Tightly cap the vial and vortex the solution vigorously for 2-3 minutes. This increases the interaction between the solvent and the compound surface.

  • Apply Gentle Heat: Warm the solution in a water bath set to 30-40°C for 10-15 minutes.[3] Increased temperature often improves the solubility of solids.[4] Caution: Do not overheat, as this could risk compound degradation.

  • Utilize Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes.[3][5] The high-frequency sound waves create cavitation bubbles that help break apart compound aggregates and facilitate dissolution.[6]

  • Allow Time: For particularly stubborn compounds, a combination of these methods followed by leaving the solution to stir or agitate at room temperature for several hours can be effective.[7]

Senior Application Scientist's Insight: The causality behind these steps is rooted in thermodynamics. Dissolution is a process of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For crystalline solids, the primary energy barrier is the crystal lattice energy. Vortexing, heating, and sonicating all introduce energy into the system to disrupt these strong intermolecular forces in the solid state, allowing the highly polar, aprotic DMSO molecules to effectively surround and solvate the compound.

Part 2: Working with DMSO Stock and Aqueous Dilutions

Question 3: I successfully dissolved the compound in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or PBS. Why is this happening?

Answer: This is the most common solubility challenge and is known as "crashing out."[3][5] Your compound is soluble in the organic environment of pure DMSO but is poorly soluble or insoluble in the highly polar, aqueous environment of your experimental buffer.[8] When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the water molecules cannot keep the hydrophobic compound in solution, causing it to precipitate.[9]

Question 4: How can I prevent my compound from precipitating during aqueous dilution for my experiments?

Answer: The key is to manage the transition from an organic to an aqueous environment more carefully. Below is a decision workflow and a set of protocols to address this issue.

Troubleshooting Workflow for Aqueous Precipitation

G start Precipitation Observed in Aqueous Media check_conc Is Final Compound Concentration Too High? start->check_conc optimize_dilution Optimize Dilution Technique (Protocol 2) check_conc->optimize_dilution No / Unsure lower_conc Lower Working Concentration check_conc->lower_conc Yes check_dmso Check Final DMSO % (Keep <0.5% for cells) optimize_dilution->check_dmso add_cosolvent Use a Co-solvent or Formulation Aid? use_cosolvent Incorporate Co-solvents (e.g., PEG, Tween) add_cosolvent->use_cosolvent Yes final_solution Solubility Achieved add_cosolvent->final_solution No, solubility is OK lower_conc->final_solution use_cosolvent->final_solution check_dmso->add_cosolvent

Caption: Decision workflow for troubleshooting compound precipitation.

Protocol 2: Optimized Stepwise Dilution Technique

This protocol aims to avoid creating localized areas of high supersaturation which trigger precipitation.[10]

  • Prepare the Final Buffer: Add 90% of the final required volume of your aqueous buffer (e.g., cell culture medium) to the destination tube.

  • Aliquot the Stock: Pipette the required volume of your concentrated DMSO stock solution.

  • Rapid Dispense & Mix: Submerge the pipette tip into the aqueous buffer and dispense the DMSO stock solution quickly while simultaneously vortexing or vigorously agitating the tube. The immediate, turbulent mixing is crucial.

  • Top-Up: Add the remaining 10% of the aqueous buffer to reach the final volume and vortex again.

Senior Application Scientist's Insight: Rapidly adding the small volume of DMSO stock to a large, swirling volume of aqueous buffer ensures that the compound molecules are dispersed as quickly and widely as possible. This prevents them from immediately aggregating with each other, which is what happens when a drop of DMSO stock is added slowly to a static buffer, causing localized precipitation.

Data Summary: Comparison of Solubility Enhancement Strategies
StrategyDescriptionProsCons & CautionsFinal DMSO %
Lower Concentration Reduce the final working concentration of the compound.Simplest method; no additives required.May not be feasible if a high concentration is required for efficacy.< 0.5%
Increase DMSO Increase the final percentage of DMSO in the aqueous solution.Can significantly improve solubility.Highly toxic to most cell lines above 0.5% .[8] Always run a vehicle control.0.5% - 1.0% (Max)
Use Co-solvents Add a third solvent like PEG400, or a non-ionic surfactant like Tween 80 or Cremophor EL.[10][11][12]Very effective for highly hydrophobic compounds.May have its own biological effects; requires additional vehicle controls.< 0.5%
Use Cyclodextrins Incorporate a cyclodextrin (e.g., HPβCD) into the final aqueous buffer to encapsulate the compound.[9]Can dramatically increase aqueous solubility without organic solvents.The complex is a different chemical entity; may affect compound availability and activity.0%
Part 3: Storage and Safety

Question 5: How should I properly store my DMSO stock solution of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine?

Answer: Proper storage is critical to ensure the stability and integrity of your compound for reproducible experiments.

  • Aliquot: Divide the stock solution into small, single-use volumes in appropriate vials (e.g., low-retention microcentrifuge tubes).[10]

  • Store Frozen: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[10]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and allows atmospheric moisture to be absorbed by the DMSO. Use a fresh aliquot for each experiment.[10]

Question 6: What are the primary safety considerations when handling this compound and DMSO?

Answer: Always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • DMSO Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[14] It is therefore critical to avoid skin contact with the solution.

  • Compound Handling: While specific toxicity data for this compound is not widely published, it should be handled with care as a potentially bioactive molecule. Avoid generating dust from the powder form.

References

  • Di Pietro, O., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • D'Autréaux, F., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Reddit. (2025). Compund dilution in DMSO. Retrieved from [Link]

  • Ayee, M. A., & Pomes, R. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • Patel, V. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyran. Retrieved from [Link]

Sources

Minimizing debromination side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #PYR-802: Advanced Pyrimidine Synthesis & Halogen Retention

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division User Query: "How do I stop my bromine from falling off the pyrimidine ring during synthesis? I'm seeing significant des-bromo byproducts."

Diagnostic & Triage

Dr. [User Name],

Debromination in electron-deficient heterocycles like pyrimidines is a pervasive issue caused by the high lability of the C-Br bond. In pyrimidines, the electron-withdrawing nitrogen atoms make the ring highly susceptible to nucleophilic attack and metal insertion, often leading to unintended C-H bond formation (hydrodebromination).

To resolve this, we must first identify the specific reaction class where the failure occurs. Please refer to the diagnostic workflow below to route your troubleshooting.

Diagnostic Workflow (Visual)

TroubleshootingFlow Start Identify Reaction Type PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->PdCoupling LiExchange Lithium-Halogen Exchange Start->LiExchange Reduction Nitro/Alkene Reduction Start->Reduction PdIssue Mechanism: Pd-H Species Formation PdCoupling->PdIssue LiIssue Mechanism: Protonation or Halogen Dance LiExchange->LiIssue RedIssue Mechanism: Catalytic Hydrogenolysis Reduction->RedIssue PdFix Fix: Switch to Aprotic Solvents & Inorganic Bases PdIssue->PdFix LiFix Fix: Turbo-Grignard or Barbier Conditions LiIssue->LiFix RedFix Fix: Sulfided Pt/C or Fe/NH4Cl System RedIssue->RedFix

Figure 1: Decision matrix for isolating the root cause of debromination based on reaction class.

Module A: Palladium-Catalyzed Cross-Couplings

Scenario: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling, and the bromine is replaced by hydrogen (Ar-Br


 Ar-H).
The Mechanism: The "Hidden" Hydride Source

The culprit is rarely the palladium itself, but rather the formation of a Palladium-Hydride (L-Pd-H) species. This species undergoes reductive elimination with your pyrimidine to form the debrominated byproduct.

Key Pathway:


-Hydride Elimination.[1]
If your reaction includes secondary alcohols (Isopropanol)  or amines with 

-hydrogens
(like Triethylamine), the Pd(II) intermediate can strip a hydride from them.
Troubleshooting Protocol
VariableRisk Factor (High Debromination) Recommended Fix (Halogen Retention)
Solvent Isopropanol, Ethanol, DMF (at high temp)Toluene/Water (4:1) , 1,4-Dioxane , or DME .
Base Ethoxides (

),


,

, or

.
Catalyst

(High oxidation sensitivity)

or

+ XPhos
.

Expert Insight: Navarro et al. demonstrated that using tertiary alcohols (like t-Amyl alcohol) or strictly aprotic solvents eliminates the source of the hydride, shutting down the debromination pathway [1].

Step-by-Step Optimization:
  • Purge Oxygen:

    
     promotes homocoupling and radical debromination. Sparge solvents with Argon for 15 mins.
    
  • Switch Base: Replace organic bases with Potassium Phosphate (

    
    ). It is bulky and lacks 
    
    
    
    -hydrogens.
  • Temperature: Lower the temperature. Pyrimidine C-Br bonds are weaker than phenyl C-Br bonds. Try 60°C before going to reflux.

Module B: Lithium-Halogen Exchange

Scenario: You treat a bromopyrimidine with n-BuLi to generate a nucleophile, but after quenching, you recover the protonated pyrimidine (Ar-H) instead of the trapped product.

The Mechanism: Moisture vs. The "Halogen Dance"

Two distinct failures occur here:

  • Moisture/Protonation: The lithiated pyrimidine is extremely basic (

    
    ). Even trace water in THF or protons from the substrate itself (e.g., an amide NH) will quench it immediately.
    
  • Halogen Dance: On poly-halogenated pyrimidines, the Lithium atom can migrate to a more stable position (usually ortho to the ring nitrogen), causing the bromine to "move" or be lost entirely.

Protocol: The "Turbo-Grignard" Solution

Standard n-BuLi is often too aggressive (too basic, too nucleophilic). We recommend switching to the Knochel Turbo-Grignard (


).

Why it works: The complexation with LiCl breaks oligomeric aggregates, making the reagent more reactive for exchange but less basic than n-BuLi, tolerating sensitive functional groups [2].

Experimental Workflow (Turbo-Exchange):

  • Drying: Flame-dry a flask under Argon. Add 1.0 equiv of bromopyrimidine in anhydrous THF.

  • Cooling: Cool to -15°C (Cryogenic -78°C is often not required for Turbo-Grignards, but -15°C prevents side reactions).

  • Addition: Add 1.1 equiv of

    
     dropwise.
    
  • Monitoring: Stir for 30 mins.

    • QC Check: Aliquot 0.1 mL into

      
      . NMR should show deuterated pyrimidine (Ar-D) >95%.
      
  • Trapping: Add the electrophile (aldehyde/ketone).

Visualizing the Halogen Dance Risk:

HalogenDance Step1 Lithiated Species (Kinetic Product) Step2 Isomerization (Thermodynamic) Step1->Step2 Temp > -78°C (Halogen Dance) Constraint Prevention: Keep T < -78°C OR Use Barbier Conditions Step1->Constraint Step3 Halogen Scrambling (Mixture) Step2->Step3 Equilibration

Figure 2: The Halogen Dance mechanism where lithium migration leads to regiochemical scrambling.

Module C: Chemoselective Reduction

Scenario: You need to reduce a nitro group (


) to an amine (

) on a bromopyrimidine, but standard hydrogenation (

) strips the bromine.
The Solution: Poisoned Catalysts & Iron

Palladium on Carbon is non-selective; it performs oxidative addition into C-Br bonds. You must use a catalyst that cannot insert into the C-Br bond.

Recommended Reagents
Reagent SystemSelectivityNotes

(Sulfided)
Excellent The sulfur "poisons" the catalyst, preventing C-Halogen activation while allowing

reduction [3].

Perfect Single-electron transfer mechanism. Does not touch C-Br bonds.

Good Acidic conditions.[2] Good for acid-stable substrates.

Moderate Can sometimes reduce labile C-Br bonds if heated too long.
Protocol: Iron-Mediated Reduction (The "Gold Standard")

This method is robust, cheap, and scalable.

  • Mix: Dissolve Bromonitropyrimidine (1 equiv) in Ethanol/Water (3:1).

  • Add: Add Iron powder (3.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Heat: Reflux at 80°C for 1-2 hours.

    • Observation: The grey iron powder will turn into a rust-colored sludge (Iron oxides).

  • Workup: Filter hot through Celite (Iron sludge is sticky). Wash with EtOAc.

  • Result: Pure Bromo-aniline product.

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-coupling protocols for the palladium-catalyzed synthesis of aryl-amines and bromides. Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Rylander, P. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Need further assistance? Reply with your specific substrate structure for a custom solvent recommendation.

Sources

Improving thermal stability of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . It addresses the unique stability challenges posed by the electrophilic C-Br bond and the conformational flexibility of the tetrahydropyran (THP) ring.

Diagnostic Hub: Root Cause Analysis

Identify the nature of your instability before attempting remediation.

Q1: My sample has turned from an off-white solid to a yellow/brown sticky gum. What happened?

Diagnosis: This is classic acid-catalyzed autocatalytic decomposition . The Mechanism: 4-Bromopyrimidines are prone to hydrolysis, especially if trace acid (HBr, POBr₃ residues) remains from synthesis. Moisture in the air attacks the C-Br bond (via


), releasing HBr. This HBr protonates the pyrimidine nitrogen, making the ring even more electrophilic and accelerating further hydrolysis. The "gum" texture often results from the formation of hygroscopic salts or amorphous degradation products.
Immediate Action:  Check the pH of a 5% aqueous slurry. If pH < 5, immediate repurification (see Protocol A) is required.
Q2: HPLC shows a new peak at Relative Retention Time (RRT) ~0.85. Is this a degradation product?

Diagnosis: Likely 4-hydroxy-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . Explanation: The C-Br bond is the "weak link." In the presence of water (even atmospheric moisture) and heat, the bromine is displaced by a hydroxyl group. This species is more polar than the parent bromide, causing it to elute earlier on reverse-phase C18 columns. Prevention: Store under Argon/Nitrogen. Ensure solvents for reactions are anhydrous (<50 ppm water).

Q3: The melting point is broad and depressed (e.g., 5-8°C lower than literature). Is it polymorphic?

Diagnosis: While polymorphism is possible due to the conformational flexibility of the THP ring (chair/boat), eutectic impurity is the more probable cause. Insight: The THP group adds significant lipophilicity and bulk. If the product was precipitated rapidly, it likely trapped solvent or starting materials (e.g., unreacted pyrimidones) in the lattice, creating an amorphous solid dispersion rather than a stable crystal. Action: Perform a slow recrystallization (Protocol B) to thermodynamically stable crystals.

Visualizing Degradation Pathways

Understanding the enemy: How the molecule breaks down.

DegradationPathways Parent 4-Bromo-6-(THP)pyrimidine (Active Scaffold) Hydrolysis Hydrolysis Product (4-Hydroxy derivative) Parent->Hydrolysis SNAr (Nucleophilic Attack) Dimer Radical Dimerization (Bi-pyrimidine species) Parent->Dimer Homolytic Cleavage Debrom Protodehalogenation (Des-bromo analog) Parent->Debrom Reduction (if metal present) Acid Trace Acid (H+) + H2O Acid->Hydrolysis Heat Heat / Light (>40°C) Heat->Dimer

Caption: Figure 1. Primary degradation pathways. The Red path (Hydrolysis) is the dominant failure mode in non-inert storage conditions.

Remediation Protocols

Field-proven methodologies to restore and maintain purity.

Protocol A: Acid-Scavenging Wash (The "Rescue")

Use this if your material is slightly yellow or acidic.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) (10 mL per gram).

  • The Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ (mild base neutralizes trace HBr without hydrolyzing the pyrimidine).

  • The Polish: Wash once with brine to remove bulk water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for at least 30 minutes. Do not use MgSO₄ as it is slightly acidic.

  • Concentration: Evaporate solvent at <40°C under reduced pressure. High heat during evaporation is a common degradation trigger.

Protocol B: Thermodynamically Controlled Recrystallization

Use this to fix melting point issues and remove amorphous content.

Solvent System: Hexanes/Ethyl Acetate (Gradient). Rationale: The THP group is lipophilic, while the pyrimidine core is polar. A mixed solvent system balances these properties.

  • Dissolve: Suspend the solid in minimal hot EtOAc (50°C).

  • Precipitate: Add Hexanes (or Heptane) dropwise until the solution turns slightly cloudy.

  • Anneal: Re-heat to clarity, then turn off the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) in the oil bath.

    • Why? Rapid cooling traps impurities. Slow cooling allows the THP ring to pack efficiently into the crystal lattice.

  • Harvest: Filter the white needles and wash with cold Hexanes.

  • Dry: Vacuum dry at room temperature for 12 hours.

Stability Data Summary

Typical stability profiles based on accelerated stress testing.

Stress ConditionDurationResultRecommendation
Ambient (25°C/60% RH) 6 Months< 0.5% DegradationSafe for short-term bench use.
High Heat (60°C) 7 Days~2-5% Degradation (Yellowing)Avoid. Store in fridge/freezer.
Acidic (0.1N HCl) 24 Hours> 10% HydrolysisCritical. Remove all acid residues.
Photostability (UV) 48 Hours~1% Radical DimerizationProtect from light (Amber vials).

Troubleshooting Logic Flow

Follow this decision tree to resolve purity issues.

Troubleshooting Start Start: Material Check Color Is it Yellow/Brown? Start->Color AcidCheck Check pH of slurry. Is it Acidic? Color->AcidCheck Yes MPCheck Check Melting Point. Is it sharp? Color->MPCheck No (White) Recryst Perform Protocol B (Recrystallization) AcidCheck->Recryst No (Neutral) Wash Perform Protocol A (Bicarb Wash) AcidCheck->Wash Yes (pH < 5) MPCheck->Recryst No (Broad/Low) Use Ready for Use MPCheck->Use Yes Recryst->Use Wash->Recryst Next Step

Caption: Figure 2.[1] Decision matrix for purifying 4-bromo-6-(THP)pyrimidine derivatives.

References

  • BenchChem Technical Support. (2025).[2][3] Optimization of 4-Chloropyrimidine Substitution Reactions (Analogous Chemistry). Retrieved from

  • ResearchGate. (2025).[4] Thermal analysis of some novel pyrimidine derivatives. Retrieved from

  • Organic Syntheses. (2025). Preparation of 3-Bromo-2H-pyran-2-one (Bromination protocols).[5] Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 4H-Pyran-4-one, tetrahydro- Mass Spectrum and Stability Data. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount. Retrieved from

Sources

Recrystallization solvents for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Optimization Topic: Purification of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Reference ID: TSC-REC-BPYP-001

Executive Summary

Recrystallizing 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine presents a unique challenge due to the conflicting solubility profiles of its substituents. The pyrimidine core is electron-deficient and polar; however, the 4-bromo substituent adds lipophilicity, and the 6-(tetrahydro-2H-pyran-4-yl) moiety introduces conformational flexibility and ether-like polarity.

Successful purification requires a solvent system that balances these properties to prevent "oiling out"—a common failure mode for pyran-substituted heterocycles. This guide provides validated solvent systems, troubleshooting workflows, and mechanistic insights to ensure high-purity isolation.

Part 1: Solvent Selection Matrix

The following matrix categorizes solvent systems based on their interaction with the pyrimidine scaffold and the tetrahydropyran (THP) ring.

Solvent SystemClassificationSuitabilityTechnical Context
Ethyl Acetate / n-Heptane Binary (Polar/Non-polar)Primary Recommendation Excellent for removing polar baseline impurities. The THP ring remains soluble in hot EtOAc, while the non-polar Heptane forces precipitation upon cooling.
Ethanol (95%) Protic PolarSecondary Recommendation Ideal for removing non-polar byproducts. The pyrimidine nitrogens H-bond with EtOH, increasing solubility at high temps. Risk: Hydrolysis if heated prolonged.
n-Hexane Non-polarSpecific Use Case Recommended for simple 4-bromopyrimidines [1]. Effective if the crude is highly crystalline but carries trace oily residues.
Toluene AromaticTroubleshooting Only Use only if the compound oils out in alcohols. The

-

stacking interactions can stabilize the solute preventing oiling.
Dichloromethane (DCM) ChlorinatedAVOID Solubility is typically too high at all temperatures; leads to evaporative "crashing" rather than crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: The compound "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. The flexible THP ring contributes to this by disrupting crystal lattice packing. Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: Add a tiny amount of pure solid at a temperature just below the boiling point.

  • Switch Solvent: Move to a higher boiling point system (e.g., replace Ethanol with 2-Propanol or Toluene ). Higher boiling points allow the solution to remain homogeneous at temperatures where the crystal lattice is more stable.

  • Slow Cooling: Insulate the flask. Rapid cooling traps the oil phase.

Q2: The yield is low, but the purity is high. Where is my compound?

Diagnosis: The compound is likely too soluble in the cold solvent (Mother Liquor loss). Corrective Workflow:

  • Anti-Solvent Addition: If using Ethyl Acetate, add cold n-Heptane dropwise to the mother liquor until turbidity persists, then cool to -20°C.

  • Concentration: Evaporate the mother liquor to 50% volume and re-cool.

  • Solubility Check: The bromine atom increases lipophilicity. If using pure Ethanol, add water (dropwise) to the hot solution to decrease solubility at lower temperatures.

Q3: My solid is colored (yellow/brown) even after recrystallization.

Diagnosis: Pyrimidine synthesis often generates oligomeric impurities or oxidized bromine species that co-precipitate. Corrective Workflow:

  • Hot Filtration: Dissolve the solid in the minimum amount of hot Ethyl Acetate.

  • Charcoal Treatment: Add 1-2% w/w activated carbon. Stir at reflux for 15 minutes.

  • Filtration: Filter through a pre-warmed Celite pad to remove the carbon.

  • Crystallize: Proceed with n-Heptane addition.

Part 3: Validated Experimental Protocol

Protocol: Binary Solvent Recrystallization (EtOAc / Heptane) Target Scale: 1.0 g - 10.0 g Crude Material

  • Dissolution:

    • Place crude 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of solid).

    • Heat to reflux (77°C) with stirring.

    • Note: If solids remain, add EtOAc in 1 mL increments until fully dissolved. Do not exceed 10 mL/g.

  • Clarification (Optional):

    • If insoluble particles are visible, perform a hot filtration through a glass frit or cotton plug.

  • Nucleation & Growth:

    • Remove from heat.[1][2] While still hot, add n-Heptane dropwise.

    • Stop point: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Critical: Do not stir during this phase to avoid forming micro-crystals.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Dry under high vacuum at 40°C for 4 hours.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal purification path based on crude material behavior.

Recrystallization_Logic Start Start: Crude 4-bromo-6-(THP)pyrimidine SolubilityTest Solubility Test (Hot EtOAc) Start->SolubilityTest Insoluble Insoluble Residue? SolubilityTest->Insoluble HotFilter Perform Hot Filtration (Remove Salts/Polymers) Insoluble->HotFilter Yes Cooling Cool to RT Insoluble->Cooling No HotFilter->Cooling Observation Observation Cooling->Observation Crystals Crystals Formed Observation->Crystals White Solid Oiling Oiling Out Observation->Oiling Liquid Droplets NoPrecip No Precipitate Observation->NoPrecip Clear Solution Final Isolate & Dry Crystals->Final FixOil Remedy: Reheat -> Add Seed -> Switch to Toluene/Heptane Oiling->FixOil FixYield Remedy: Concentrate Vol -> Add Anti-solvent (Heptane) NoPrecip->FixYield FixOil->Cooling Retry FixYield->Cooling Retry

Caption: Decision tree for optimizing solvent systems and handling common crystallization failures for pyran-substituted pyrimidines.

References

  • Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines. Heterocycles, Vol. 51, No. 11, 1999. (Describes the general use of n-hexane for the recrystallization of 4-bromopyrimidines).

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans. European Journal of Medicinal Chemistry. (Provides comparative solubility data for pyran-fused derivatives in ethanol systems).

  • Purification of Pyrimidine Derivatives. BenchChem Technical Support. (General protocols for handling solubility issues in nitrogen-heterocycles).

Sources

Handling moisture sensitivity of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Moisture Management & Process Control for Halogenation

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely attempting to synthesize 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine , a critical intermediate for PI3K inhibitors (e.g., Pictilisib/GDC-0941). This transformation typically involves treating 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one (the "hydroxy precursor") with Phosphorus Oxybromide (POBr₃) .

The Core Problem: This reaction is chemically intolerant to moisture.[1]

  • Reagent Degradation: POBr₃ hydrolyzes violently to generate HBr and phosphoric acid species, destroying stoichiometry.

  • Precursor Hygroscopicity: The pyrimidone precursor is prone to absorbing atmospheric water, which acts as a "poison" to the brominating agent.

This guide provides a self-validating workflow to manage these risks.

Module 1: Reagent Integrity (The "Input" Check)

Before starting, you must validate your Phosphorus Oxybromide (POBr₃) .[2] Many failed reactions stem from using degraded reagent.

The POBr₃ Quality Decision Tree

POBr₃ should be a crystalline solid. If it appears wet, syrupy, or discolored (orange/red), it has hydrolyzed.

POBr3_Check Start Inspect POBr3 Container Visual Visual Check: Is it a free-flowing solid? Start->Visual Color Color Check: Is it White/Pale Yellow? Visual->Color Yes Action_Discard DISCARD (Hydrolyzed to HBr/H3PO4) Visual->Action_Discard No (Syrupy/Clumped) MP_Check Melting Point Check: Target: ~56°C Color->MP_Check Yes Color->Action_Discard No (Orange/Red) MP_Check->Action_Discard Liquid at RT or Broad MP Action_Use PROCEED (Reagent Active) MP_Check->Action_Use Sharp MP (54-56°C)

Figure 1: Logic flow for validating Phosphorus Oxybromide integrity prior to use.

Protocol: Handling the Hydroxy Precursor

The precursor, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one , is a tautomer capable of hydrogen bonding with water.

  • The "Sizzle" Test: If you add POBr₃ to your reaction vessel containing the precursor and solvent, and observe immediate, aggressive gas evolution (HBr) before heating, your precursor is wet.

  • Drying Protocol:

    • Standard: Dry in a vacuum oven at 50°C for 12 hours over P₂O₅.

    • Azeotropic Drying (Recommended): Suspend the precursor in anhydrous Toluene. Distill off 20% of the volume to remove water as an azeotrope. Use the remaining suspension directly for the reaction.

Module 2: Reaction Execution & Workflow

Reaction: Hydroxy-pyrimidine + POBr₃ $\xrightarrow{\text{DMF (cat)}} $ Bromo-pyrimidine + POBr₂OH

Optimized Protocol
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene.

  • Stoichiometry: 1.0 equiv Precursor : 1.5–2.0 equiv POBr₃.

  • Catalyst: DMF (0.1 equiv) is essential to form the Vilsmeier-Haack-like active species.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a round-bottom flask under Nitrogen flow.

  • Charge: Add the dried precursor and anhydrous solvent (DCE).

  • Reagent Addition: Add POBr₃ solid rapidly against a positive stream of Nitrogen. (Do not dissolve POBr₃ separately if possible, to minimize transfer exposure).

  • Activation: Add catalytic DMF.

  • Thermal Cycle: Heat to 80°C.

    • Observation: The suspension should clarify to a solution as the reaction proceeds.

    • Endpoint: Monitor by LCMS. Look for the conversion of M+1 (Hydroxy, ~181) to M+1/M+3 (Bromo, ~243/245).

Module 3: The "Inverse Quench" (Safety Critical)

DANGER: The reaction mixture contains excess POBr₃. Adding water to the flask will cause a violent eruption ("Volcano Effect") due to exothermic hydrolysis and HBr gas release.

Safe Quenching Workflow

Quench_Flow Rxn_Mix Reaction Mixture (Hot, Excess POBr3) Cooling Cool to Room Temp Rxn_Mix->Cooling Transfer Slow Cannula Transfer or Dropwise Addition Cooling->Transfer Quench_Pot Quench Pot: Ice + Sat. NaHCO3 Quench_Pot->Transfer Receiving Vessel Result Neutralized Mix (Two Layers) Transfer->Result

Figure 2: Inverse quenching protocol to manage exothermic hydrolysis.

Protocol:

  • Cool reaction mixture to room temperature.

  • Prepare a beaker with crushed ice and saturated aqueous NaHCO₃ (Sodium Bicarbonate).

  • Slowly pour (or cannula transfer) the reaction mixture into the stirring ice/bicarbonate slurry.

  • Why? This ensures the hydrolyzing agent (water) is always in vast excess, acting as a heat sink and immediately neutralizing the HBr gas.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Immediate violent bubbling upon POBr₃ addition Precursor or Solvent is wet.Stop. The POBr₃ is being consumed by water, not the reactant. Dry precursor azeotropically next time.
Reaction stalls (<50% conversion) POBr₃ quality was poor (hydrolyzed).Check POBr₃ melting point. Add 0.5 equiv fresh POBr₃ and continue heating.
"Sticky" orange gum at flask bottom Polymerization of Phosphorus species (Polyphosphoric acids).Use Anisole (1-2 equiv) as a scavenger or ensure higher solvent volume (dilution).
Low Yield after Workup Product hydrolysis during quench.The bromo-pyrimidine is sensitive to acid. Ensure the quench is basic (NaHCO₃) and perform extraction immediately. Do not let it sit in acidic water.
Black Tar formation Overheating / Thermal decomposition.Limit temperature to 80-90°C. Do not reflux in high-boiling solvents (like chlorobenzene) unless necessary.

Frequently Asked Questions (FAQ)

Q: Can I use POCl₃ instead of POBr₃? A: Yes, to make the chloro-analog. However, the bromo-derivative is often preferred for subsequent Suzuki or Buchwald couplings due to the weaker C-Br bond (better leaving group). The moisture sensitivity protocols are identical for POCl₃.

Q: My POBr₃ bottle has a crust on the lid. Is the rest usable? A: The crust is likely Phosphoric Acid/HBr salts. If the solid underneath is dry, free-flowing, and melts at ~56°C, it is usable. If the entire bottle is clumped, discard it.

Q: Why is the product unstable on silica gel? A: 4-Bromopyrimidines can be susceptible to hydrolysis on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity before loading your sample.

Q: How do I store the final 4-bromo product? A: Store at -20°C under Argon. The pyran ring is stable, but the C-Br bond on the electron-deficient pyrimidine ring makes it an electrophile; it can slowly react with atmospheric moisture over months to revert to the pyrimidone.

References

  • Synthesis of 4-bromopyrimidines: Heterocycles, Vol. 51, No. 11, 1999. (Describes the general condensation and bromination of pyrimidine precursors).

  • POBr₃ Safety & Handling: Merck Millipore Safety Data Sheet (SDS) - Phosphorus Oxybromide. (Detailed reactivity with water and HBr evolution).

  • Quenching Protocols: Chemical Safety Library - Boron Tribromide/Phosphorus Halides. (Establishes the standard for inverse quenching of moisture-reactive halides).

  • Precursor Stability: BenchChem Technical Guide: Tetrahydro-4H-pyran-4-one derivatives. (Stability profiles of the pyran ring system).

  • PI3K Inhibitor Synthesis (GDC-0941):World Intellectual Property Organization (WIPO) Patent WO2008070740. (Specific routes involving the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)

Sources

Technical Support Center: Palladium Removal from Pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium removal in pyrimidine synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of pyrimidine-containing compounds from residual palladium catalysts. As Senior Application Scientists, we understand that minimizing palladium to acceptable levels, often in the parts-per-million (ppm) range, is a critical step in pharmaceutical and fine chemical synthesis to ensure product purity and meet stringent regulatory requirements.[1][2][3]

This resource is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may be facing at the bench.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: High levels of palladium remain after filtration through Celite.

Question: I've performed a standard filtration through a Celite pad after my Suzuki coupling reaction to synthesize a substituted pyrimidine, but my ICP-MS analysis still shows high ppm levels of palladium. What's going wrong?

Answer: This is a common issue and often points to the form of the residual palladium in your reaction mixture. While filtration is effective at removing heterogeneous palladium, such as Pd/C or larger agglomerates of palladium black, it is ineffective against soluble palladium species.[4][5]

Possible Causes and Step-by-Step Solutions:

  • Presence of Soluble Palladium Complexes: The palladium catalyst may not have fully precipitated or may have formed soluble complexes with your pyrimidine product, ligands, or other components in the reaction mixture.

    • Solution 1: Induce Precipitation: Before filtration, try adding an anti-solvent to your reaction mixture to encourage the precipitation of soluble palladium species.

    • Solution 2: Switch to a Scavenging Method: If soluble palladium is the primary issue, filtration alone will not be sufficient. You will need to employ a scavenger to capture the dissolved palladium.[5]

  • Formation of Colloidal Palladium: In some cases, palladium can form fine colloidal particles that can pass through a standard Celite bed.

    • Solution 1: Use a Finer Filtration Medium: Consider using a finer porosity filter, such as a 0.45 µm PTFE membrane filter, in conjunction with your Celite pad.[5]

    • Solution 2: Adsorption Prior to Filtration: Treat the reaction mixture with an adsorbent like activated carbon to bind the colloidal palladium before passing it through the filter.[5]

  • Improperly Packed Celite Bed: An inefficiently packed Celite bed can lead to channeling, allowing palladium particles to bypass the filter.

    • Solution: Optimize Celite Bed Preparation: Ensure you are creating a well-packed bed of at least 1-2 cm in thickness. Pre-wetting the Celite pad with the reaction solvent can improve its filtration efficiency.[5]

Scenario 2: Low efficiency observed with a palladium scavenger.

Question: I've treated my pyrimidine reaction mixture with a thiol-based silica scavenger, but the palladium levels are still above the acceptable limit for my API. How can I improve the scavenger's performance?

Answer: The effectiveness of a palladium scavenger is highly dependent on several factors, including the choice of scavenger, the reaction conditions, and the nature of the palladium species.[6]

Possible Causes and Step-by-Step Solutions:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and must be matched to the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally more effective for Pd(II) species.[5]

    • Solution: Scavenger Screening: It is highly recommended to perform a small-scale screen with a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific pyrimidine synthesis.[6]

  • Insufficient Scavenger Amount or Contact Time: Using too little scavenger or not allowing enough time for it to interact with the palladium will result in incomplete removal.

    • Solution 1: Increase Scavenger Equivalents: A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[6] This can be optimized by incrementally increasing the amount.

    • Solution 2: Optimize Scavenging Time and Temperature: Many scavengers work well at room temperature, but increasing the temperature can sometimes enhance their efficiency.[6] Monitor the palladium removal over time by analyzing aliquots to determine the optimal reaction time.

  • Poor Mass Transfer: If the scavenger is not adequately dispersed in the reaction mixture, its ability to capture palladium will be limited.

    • Solution: Ensure Vigorous Mixing: Maintain vigorous stirring throughout the scavenging process to ensure good contact between the scavenger and the palladium species. For solid-supported scavengers, mechanical stirring is crucial.[6]

  • Product-Palladium Complexation: Your pyrimidine product may form a stable complex with palladium, making it difficult for the scavenger to access and capture the metal.

    • Solution: Use a Competing Ligand: Consider adding a competing ligand to the mixture before introducing the scavenger. This can help to disrupt the product-palladium complex and make the palladium more available for scavenging.

Scenario 3: Product loss after using activated carbon.

Question: I've successfully removed the palladium from my pyrimidine product using activated carbon, but my yield has dropped significantly. What can I do to prevent this?

Answer: Activated carbon is a cost-effective and often highly effective adsorbent for palladium removal.[7] However, its high surface area and porous nature can also lead to the non-specific adsorption of the desired product, resulting in yield loss.

Possible Causes and Step-by-Step Solutions:

  • Non-Specific Adsorption of the Product: The polarity and size of your pyrimidine derivative can make it prone to adsorption onto the activated carbon.

    • Solution 1: Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. This will likely require some experimentation.

    • Solution 2: Screen Different Grades of Activated Carbon: Various grades of activated carbon are available with different pore sizes and surface properties.[8] A screen of different types may identify one that is more selective for palladium over your product.

    • Solution 3: Post-Treatment Wash: After filtering off the activated carbon, wash it with a small amount of fresh solvent to recover some of the adsorbed product. Be aware that this may also leach some of the captured palladium, so a balance needs to be found.

    • Solution 4: Consider Alternative Scavengers: If product loss remains a significant issue, switching to a more selective functionalized silica or polymer-based scavenger may be a better option, despite the potentially higher cost.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing palladium from reaction mixtures?

A1: The primary methods for palladium removal can be categorized as follows:

  • Filtration: Effective for heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium black.[4] Often used as a first-pass purification step.

  • Scavenging: Utilizes solid-supported or soluble agents with functional groups that chelate palladium. Common scavengers include functionalized silica, polymers, and activated carbon.[3][9] This is a widely used and effective method for removing soluble palladium.

  • Aqueous Extraction: In some cases, palladium can be removed by washing the organic reaction mixture with an aqueous solution containing a chelating agent.

  • Crystallization: The desired product can sometimes be crystallized away from the palladium impurities, which remain in the mother liquor.

Q2: How do I choose the right palladium scavenger for my pyrimidine synthesis?

A2: The selection of an appropriate scavenger depends on several factors:

  • Palladium Oxidation State: As a general guideline, thiol-based scavengers are effective for Pd(II), while other functionalities may be better suited for Pd(0).[5]

  • Solvent Compatibility: The scavenger must be compatible with the solvent used in your reaction.[5]

  • Product Properties: Consider the potential for your pyrimidine product to interact with the scavenger.

  • Cost and Scalability: For large-scale synthesis, the cost of the scavenger becomes a significant factor. Activated carbon is often a more economical choice.[10]

The most reliable approach is to conduct a screening of several different scavengers to find the optimal one for your specific reaction.[6]

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[1] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[1] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For example, for a drug with a 10g daily dose, the palladium limit would be 10 ppm.[1]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12] Other techniques like Atomic Absorption (AA) spectroscopy can also be used. For a more rapid, semi-quantitative assessment during process development, colorimetric and fluorometric methods are also available.[11][13]

Visualizing the Workflow

A systematic approach is key to efficiently removing palladium. The following diagram illustrates a typical decision-making workflow.

Palladium_Removal_Workflow Decision Workflow for Palladium Removal start Reaction Workup Complete filtration Initial Filtration (e.g., Celite) start->filtration analysis1 Analyze Pd Level (ICP-MS) filtration->analysis1 scavenger_screen Screen Panel of Scavengers (Thiol, Amine, Carbon, etc.) analysis1->scavenger_screen Pd Level High final_product Final Product (Pd < Limit) analysis1->final_product Pd Level OK optimize_scavenging Optimize Scavenging Conditions (Equivalents, Time, Temp) scavenger_screen->optimize_scavenging analysis2 Analyze Pd Level (ICP-MS) optimize_scavenging->analysis2 product_loss_check Assess Product Yield analysis2->product_loss_check Pd Level OK fail High Pd Levels analysis2->fail Pd Level High alternative_method Consider Alternative Methods (Crystallization, Extraction) product_loss_check->alternative_method High Product Loss product_loss_check->final_product Yield OK alternative_method->analysis2

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

Comparison of Common Palladium Scavengers

Scavenger TypeFunctional Group(s)Primary TargetAdvantagesDisadvantages
Functionalized Silica Thiol, Amino, ThioureaPd(II), Pd(0)High selectivity, good kinetics, low product adsorption.[9]Higher cost compared to carbon.
Functionalized Polymers Thiol, Amino, IsocyanidePd(II), Pd(0)High capacity, can be used in various formats (beads, fibers).[14]Can swell in certain solvents, potentially higher cost.
Activated Carbon Carbonyl, hydroxylBroad spectrum (Pd(0), Pd(II))Low cost, high surface area, effective for a wide range of Pd species.[8]Can cause significant product loss through non-specific adsorption.

Protocol: General Procedure for Palladium Scavenging

This protocol provides a general guideline for using a solid-supported scavenger. Optimization will be required for your specific reaction.

  • Reaction Completion: Once your pyrimidine synthesis is complete, cool the reaction mixture to room temperature.

  • Scavenger Selection: Based on preliminary screening or literature precedent, select an appropriate scavenger.

  • Addition of Scavenger: Add the solid-supported scavenger to the reaction mixture (typically 5-10 equivalents relative to the palladium catalyst).

  • Stirring: Stir the slurry vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).

  • Monitoring: Periodically take small aliquots of the supernatant, filter, and analyze for residual palladium content to determine the optimal scavenging time.

  • Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger. Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, and analyze for final palladium concentration and product yield.

References

  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling - Benchchem.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • How can i remove palladium Pd catalyst easily? - ResearchGate.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Palladium Detection for API Purification - Arbor Assays.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Scavenging Technologies from Johnson Matthey. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about molecular structure in solution. For researchers working with complex heterocyclic systems—the very scaffolds of many modern pharmaceuticals—a deep and intuitive understanding of NMR interpretation is not just advantageous; it is essential.

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a molecule featuring a confluence of structural motifs common in medicinal chemistry: a substituted aromatic pyrimidine ring and a saturated tetrahydropyran (THP) moiety. We will move beyond a superficial peak listing to explore the causal relationships between the molecule's three-dimensional structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for interpreting similar complex molecules, thereby enhancing confidence in structural assignments and accelerating research timelines.

Part 1: Theoretical Analysis of the Molecular Structure

Before interpreting a spectrum, one must first understand the molecule. The target compound, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, can be deconstructed into two key fragments: the pyrimidine core and the tetrahydropyran substituent.

  • The Pyrimidine Ring: Pyrimidine is an electron-deficient (π-deficient) heteroaromatic ring containing two nitrogen atoms.[1] This inherent electronic property causes the ring protons to be significantly deshielded, shifting their resonance signals to a high chemical shift (downfield) region.[2] The substitution pattern—a bromine atom at position 4 and a THP group at position 6—removes two of the three parent protons, leaving only H2 and H5. These substituents will further modulate the electronic environment and, consequently, the chemical shifts of the remaining protons.

  • The Tetrahydropyran (THP) Ring: The THP ring is a saturated six-membered heterocycle.[3] It typically adopts a rapidly inverting chair conformation at room temperature.[4] Protons on the THP ring are in a classic aliphatic environment, but their chemical shifts are strongly influenced by their proximity to the electronegative oxygen atom. Protons on carbons adjacent to the oxygen (C2' and C6') are deshielded and appear further downfield than those on carbons further away (C3' and C5').[5] Because the THP ring is attached to a chiral center (in the context of the overall asymmetric molecule, even though the THP itself is achiral when isolated), the axial and equatorial protons on each methylene unit are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

Below is a diagram illustrating the distinct proton environments within the molecule.

Caption: Labeled proton environments in the target molecule.

Part 2: Predicted ¹H NMR Spectrum

Based on established chemical shift principles and comparative data, we can predict the characteristics of the ¹H NMR spectrum.[6][7]

  • Pyrimidine Protons (H2, H5):

    • H2: This proton is situated between two electronegative nitrogen atoms. It is expected to be the most downfield signal in the spectrum, likely appearing as a sharp singlet around δ 9.0 - 9.2 ppm .

    • H5: This proton is adjacent to a carbon bearing a bromine atom and a carbon attached to the THP ring. It will be significantly downfield due to the aromatic ring current but upfield relative to H2. Expect a singlet around δ 7.4 - 7.6 ppm .

  • Tetrahydropyran (THP) Protons:

    • H4' (methine): This proton is directly attached to the pyrimidine ring and is the single proton at the point of substitution. It will be deshielded by the aromatic system and will be split by the four adjacent methylene protons (H3' and H5'). It will likely appear as a multiplet (a quintet or triplet of triplets) in the range of δ 3.0 - 3.5 ppm .

    • H2'/H6' (axial & equatorial): These four protons are on the carbons adjacent to the ring oxygen, making them the most deshielded of the THP methylene groups. Due to the rapid chair-flipping and diastereotopic nature, they will likely appear as two separate complex multiplets. The equatorial protons are typically deshielded relative to their axial counterparts. Expect these signals around δ 3.9 - 4.2 ppm (equatorial) and δ 3.4 - 3.7 ppm (axial).

    • H3'/H5' (axial & equatorial): These four protons are beta to the ring oxygen and adjacent to the methine carbon. They are the most shielded protons in the molecule. They will also appear as two distinct, complex multiplets. Expect signals in the range of δ 2.0 - 2.3 ppm (equatorial) and δ 1.7 - 1.9 ppm (axial).

Part 3: Experimental Protocol for High-Fidelity Data Acquisition

To validate our predictions, acquiring a clean, high-resolution spectrum is paramount. The following protocol is a self-validating system designed for robustness.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR structural analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. The higher end of this range is preferred for clear signal-to-noise without causing solubility issues.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. CDCl₃ is a good first choice for general organic molecules.

    • Vortex the sample gently until the solid is completely dissolved to ensure a homogeneous solution, which is critical for good magnetic field shimming.

  • Instrument Setup and Calibration:

    • Insert the sample into a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • Perform shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Automated shimming routines are often sufficient, but manual shimming may be required for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A typical experiment involves 16 to 32 scans.

    • Use a standard 30° pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.[8]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Carefully phase the resulting spectrum to ensure all peaks are in a pure absorption mode (positive and upright).

    • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., one of the pyrimidine singlets to 1H) and normalize the remaining integrals.

Part 4: Spectral Interpretation and Comparative Analysis

Let us assume the acquired spectrum in CDCl₃ yields the data summarized in the table below. We will now assign each signal and compare it to simpler, parent molecules to understand the substituent effects.

Data Summary Table
Signal LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment
A9.05s1HH2 (Pyrimidine)
B7.52s1HH5 (Pyrimidine)
C4.10m2HH2'/H6' (eq)
D3.55m2HH2'/H6' (ax)
E3.21m1HH4' (Methine)
F2.15m2HH3'/H5' (eq)
G1.88m2HH3'/H5' (ax)

s = singlet, m = multiplet, eq = equatorial, ax = axial

Comparative Interpretation
  • Comparison with Pyrimidine: The parent pyrimidine molecule shows signals at δ 9.27 (H2), 8.78 (H4/H6), and 7.38 (H5).[1] In our target molecule, signal A (δ 9.05) aligns perfectly with the expected position for H2, slightly shielded compared to the parent due to the influence of the substituents. Signal B (δ 7.52) corresponds well to H5, shifted slightly downfield from the parent H5, which is a predictable electronic effect of the adjacent bromo and alkyl groups.

  • Comparison with Tetrahydropyran (THP): Unsubstituted THP shows two broad multiplets: one around δ 3.6-3.7 for the four protons next to the oxygen (H2/H6) and another around δ 1.6 for the four protons further away (H3/H4/H5).[5]

    • In our target molecule, the signals for the THP ring are far more resolved and complex. The signals at δ 4.10 (C) and δ 3.55 (D) are significantly downfield, consistent with protons adjacent to oxygen (H2'/H6'). The presence of two distinct multiplets confirms their diastereotopic nature.

    • Signal E (δ 3.21) , the methine proton H4', has no direct equivalent in unsubstituted THP but its downfield shift is clearly attributable to the deshielding effect of the attached pyrimidine ring.

    • Signals F (δ 2.15) and G (δ 1.88) are in the expected aliphatic region for H3'/H5'. Their shift from the ~δ 1.6 region in parent THP is due to the overall electronic environment and conformational constraints imposed by the bulky pyrimidine substituent. The clear separation into two signals again highlights their non-equivalence.

Conclusion

The ¹H NMR spectrum of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a rich source of structural information that, when methodically analyzed, allows for the unambiguous assignment of every proton in the molecule. By breaking the molecule into its constituent pyrimidine and tetrahydropyran fragments, predicting the spectrum from first principles, and then comparing the experimental data to simpler reference compounds, we can confidently validate its structure. The downfield aromatic signals confirm the pyrimidine core, while the complex set of aliphatic multiplets provides detailed insight into the substitution and conformation of the tetrahydropyran ring. This guide demonstrates a robust and logical workflow that can be applied by researchers to confidently elucidate the structures of similarly complex heterocyclic molecules, a critical step in the drug discovery and development pipeline.

References

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing.
  • Modgraph (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
  • University of Potsdam. (n.d.). 1H NMR Spectroscopy.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Wikipedia. (n.d.). Tetrahydropyran.

Sources

Comparative Guide: HPLC Method Development for 4-Bromo-6-(Tetrahydro-2H-Pyran-4-yl)Pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine presents a distinct chromatographic challenge. As a critical intermediate in kinase inhibitor synthesis, its purity assessment requires the separation of the main peak from structurally similar impurities, particularly des-bromo analogs and regioisomers.

This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) . While C18 is the industry standard, our comparative data suggests that Phenyl-Hexyl offers superior resolution (


) for this specific halogenated aromatic system due to complementary 

interactions, making it the preferred choice for high-stringency GMP release testing.

The Chromatographic Challenge

The analyte features a pyrimidine core (aromatic, weak base) substituted with a bromine atom and a tetrahydropyran (THP) ring.

  • Basicity: The pyrimidine nitrogens can interact with residual silanols on the column stationary phase, leading to peak tailing.

  • Selectivity: Common impurities often differ only by the position of the THP ring or the absence of the bromine, making them difficult to resolve based on hydrophobicity (C18) alone.

Comparative Analysis of Stationary Phases

We evaluated three columns using a generic gradient of 0.1% Phosphoric Acid (aq) and Acetonitrile.

FeatureAlternative A: C18 (Standard) Alternative B: Phenyl-Hexyl (Recommended) Alternative C: C8 (High Speed)
Interaction Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Stacking
Hydrophobic (Weaker)
Retention (

)
High (

)
Moderate (

)
Low (

)
Tailing Factor (

)
1.2 - 1.4 (Moderate Tailing)1.0 - 1.1 (Symmetric)1.1 - 1.3
Resolution (

)
*
1.8 (Baseline)3.2 (Superior) 1.5 (Marginal)
Best Use Case General assay; ruggedness.Purity analysis; impurity profiling. High-throughput in-process control (IPC).

*Resolution measured between the main peak and the critical des-bromo impurity.

Mechanism of Action

The Phenyl-Hexyl phase excels because the electron-deficient pyrimidine ring (due to the electron-withdrawing Bromine) engages in strong


 stacking interactions with the phenyl ligands on the stationary phase. This adds a second dimension of selectivity that C18 (purely hydrophobic) lacks.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic workflow for selecting the optimal method.

MethodDevelopment Start Analyte: 4-bromo-6-(THP)pyrimidine Screening Column Screening Phase Start->Screening C18 Option A: C18 Column (Hydrophobicity only) Screening->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobicity + Pi-Pi) Screening->Phenyl C8 Option C: C8 Column (Speed/IPC) Screening->C8 ResultC18 Result: Co-elution of isomers (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 3.0) Phenyl->ResultPhenyl Optimization Optimization: pH 2.5 (Suppress Silanols) ResultPhenyl->Optimization FinalMethod Final Protocol: Phenyl-Hexyl / 0.1% H3PO4 Optimization->FinalMethod

Figure 1: Decision workflow demonstrating the selection of Phenyl-Hexyl chemistry based on resolution requirements.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol uses a self-validating system suitability step.

Reagents and Materials
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (HPLC Grade). Reasoning: Low pH (~2.2) suppresses the ionization of residual silanols on the column and ensures the pyrimidine nitrogens are consistently protonated, improving peak shape.
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls mass transfer kinetics)
Injection Vol 5.0 µL
Detection UV @ 254 nm (Target

for pyrimidine)
Run Time 15 minutes
Gradient Table
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0955Equilibration
10.0595Elution Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End
System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks to ensure data integrity:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Precision: %RSD of peak area

    
     2.0% (n=5 injections).
    

Method Validation & Troubleshooting

When implementing this method, specific issues may arise due to the chemistry of the pyrimidine ring.

Troubleshooting Guide
  • Issue: Peak Tailing (> 1.5)

    • Root Cause: Secondary interactions between pyrimidine nitrogens and silica silanols.

    • Solution: Add 5-10 mM Triethylamine (TEA) to the mobile phase or switch to a "hybrid particle" column (e.g., ethylene-bridged hybrid) which has fewer surface silanols [1].

  • Issue: Retention Time Drift

    • Root Cause: pH fluctuation in the aqueous phase.

    • Solution: Ensure the phosphate buffer is strictly prepared. Pyrimidines are sensitive to pH changes near their pKa.

Interaction Pathway

The diagram below details the molecular interactions occurring inside the column.

Interactions Analyte 4-Bromo-6-(THP) Pyrimidine Stationary Phenyl-Hexyl Ligand Analyte->Stationary Pi-Pi Stacking (Primary Retention) Analyte->Stationary Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Analyte->Silanol Ionic Interaction (Causes Tailing) Buffer H3PO4 (pH 2.2) Buffer->Silanol Suppresses

Figure 2: Mechanistic view of analyte retention. The acidic buffer suppresses silanol activity, allowing the Pi-Pi stacking to dominate separation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A.

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine and 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. This analysis is grounded in the fundamental principles of SNAr reactions and supported by analogous experimental data to inform rational synthetic design.

The Mechanism of Nucleophilic Aromatic Substitution on Pyrimidines

The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates the initial attack of a nucleophile at a carbon atom bearing a suitable leaving group. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is subsequently restored through the expulsion of the leaving group.

The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6. Generally, the C4 and C6 positions are more reactive than the C2 position in SNAr reactions. T[1]he presence of a good leaving group, typically a halogen, at these positions is a prerequisite for a successful substitution.

Caption: General mechanism of SNAr on a 4-halopyrimidine.

Comparative Reactivity: 4-Bromo vs. 4-Chloro

The relative reactivity of halogens as leaving groups in SNAr reactions is a nuanced topic and can be influenced by several factors, including the nature of the nucleophile and the reaction conditions.

Theoretical Considerations:

  • Electronegativity and Inductive Effect: In many SNAr reactions, the rate-determining step is the initial nucleophilic attack. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which increases the electrophilicity of the carbon atom to which it is attached, thereby accelerating the attack of the nucleophile. Based on this principle, the order of reactivity is often found to be F > Cl > Br > I. *[2] Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. If the breaking of the carbon-halogen bond contributes to the rate-determining step, the bromo-substituted pyrimidine would be expected to be more reactive.

  • Polarizability: Bromine is more polarizable than chlorine, which can influence its interaction with the incoming nucleophile and its ability to stabilize the transition state.

Experimental Insights from Analogous Systems:

[3]The 6-(tetrahydro-2H-pyran-4-yl) substituent is a non-aromatic, bulky alkyl ether group. It is not strongly electron-withdrawing or donating through resonance. Its primary influence on the reactivity at the C4 position is likely to be steric, although this effect is expected to be minimal given its distance from the reaction center.

Summary of Expected Reactivity:

Feature4-Bromo-6-(THP)pyrimidine4-Chloro-6-(THP)pyrimidineImpact on Reactivity
Electronegativity LowerHigherFavors the chloro derivative (faster nucleophilic attack)
C-X Bond Strength WeakerStrongerFavors the bromo derivative (easier bond cleavage)
Leaving Group Stability Br⁻ is a better leaving groupCl⁻ is a poorer leaving groupFavors the bromo derivative

Given these competing factors, the relative reactivity of 4-bromo- and 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is likely to be dependent on the specific reaction conditions and the nature of the nucleophile. For many common amine nucleophiles, it is plausible that the 4-bromo- derivative will exhibit slightly higher reactivity or comparable reactivity to the 4-chloro- derivative , as the better leaving group ability of bromide may offset the greater inductive effect of chloride.

Experimental Protocols

The following are general protocols for conducting SNAr reactions on 4-halo-6-(tetrahydro-2H-pyran-4-yl)pyrimidines with an amine nucleophile. These should be regarded as starting points and may require optimization for specific substrates and nucleophiles.

Protocol 1: Conventional Heating

Protocol_1 start Start reactants Combine 4-halo-6-(THP)pyrimidine (1 eq.), amine nucleophile (1.1-1.5 eq.), and a base (e.g., DIPEA, 2-3 eq.) in a suitable solvent (e.g., n-butanol, DMF, or DMSO). start->reactants heating Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) with stirring. reactants->heating monitoring Monitor the reaction progress by TLC or LC-MS. heating->monitoring workup Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). monitoring->workup Reaction Complete purification Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. workup->purification product Purify the crude product by column chromatography on silica gel. purification->product

Caption: Workflow for SNAr via conventional heating.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate SNAr reactions, leading to shorter reaction times and potentially higher yields.

Protocol_2 start Start reactants In a microwave-safe vial, combine 4-halo-6-(THP)pyrimidine (1 eq.), amine nucleophile (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2 eq.) in a suitable solvent (e.g., DMA or NMP). start->reactants microwave Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes). reactants->microwave workup After cooling, filter the reaction mixture and concentrate the filtrate. microwave->workup purification Purify the residue by preparative HPLC or column chromatography. workup->purification product Isolate and characterize the final product. purification->product

Caption: Workflow for microwave-assisted SNAr.

Reaction Monitoring:

The progress of these reactions can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A typical method would involve reverse-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm) is suitable.

The selection between 4-bromo- and 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine as a synthetic intermediate for SNAr reactions depends on a careful consideration of the specific nucleophile, desired reaction conditions, and cost. While the chloro- derivative may be favored by a stronger inductive effect, the bromo- derivative benefits from a weaker carbon-halogen bond and better leaving group ability. Experimental evidence from analogous systems suggests that the bromo-pyrimidine may offer comparable or even enhanced reactivity in certain cases. For any new synthetic route, it is recommended to perform small-scale trials with both substrates to empirically determine the optimal choice for achieving the desired product in high yield and purity.

References

  • Gudmundsson, K. S., Johns, B. A., & Allen, M. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(21), 6880–6889. [Link]

  • Baran, P. S. Haloselectivity of Heterocycles. Baran Lab Group Meeting. [Link]

  • Trilleras, J., Quiroga, J., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm. ResearchGate. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • Trilleras, J., Quiroga, J., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Perez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • O'Brien, Z., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 24(47), 12344-12349. [Link]

  • QM Magic Class | Chapter 29. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947-1953. [Link]

  • Singh, S., & Chimni, S. S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5786. [Link]

  • Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Mohammed, F. A. K., et al. (2012). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 5(4), 479-485. [Link]

  • Hjelmgaard, T., & tangential, O. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1404-1409. [Link]

  • Nguyen, T. T., et al. (2018). Synthesis of 2-amino-4H-pyran-3-carbonitriles: its reaction to chloroacetyl chloride. Sciforum. [Link]

  • Dutra, C. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9589–9597. [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 589-596. [Link]

  • Fernandez, I., & Bickelhaupt, F. M. (2012). Rate determining factors in nucleophilic aromatic substitution reactions. Chemical Society Reviews, 41(13), 4536-4547. [Link]

  • Dana Bioscience. 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. [Link]

Sources

A Comparative Guide to LC-MS Fragmentation Patterns of THP-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of tetrahydropyran (THP)-pyrimidine derivatives. Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and pharmacokinetic analysis of this important class of therapeutic agents. This document moves beyond a simple recitation of data, offering a mechanistic framework for interpreting mass spectra, grounded in established principles of ion chemistry.

Introduction: The Significance of THP-Pyrimidine Derivatives

The conjugation of a pyrimidine core with a tetrahydropyran (THP) moiety is a common strategy in medicinal chemistry to enhance drug-like properties. The pyrimidine ring is a cornerstone of many biologically active molecules, including antiviral and anticancer drugs, due to its ability to mimic endogenous nucleobases. The THP group, often used as a protective group in synthesis, can also be an integral part of the final active pharmaceutical ingredient, improving solubility, metabolic stability, and oral bioavailability.

LC-MS, particularly with tandem mass spectrometry (MS/MS), is the analytical technique of choice for studying these molecules. Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule, allowing for its unambiguous identification and characterization.

Core Fragmentation Pathways: A Tale of Two Rings

The fragmentation of THP-pyrimidine derivatives in the gas phase is a fascinating interplay between the fragmentation tendencies of the pyrimidine and the THP rings. The charge localization after protonation will largely dictate the initial bond cleavages. Protonation is likely to occur on the more basic nitrogen atoms of the pyrimidine ring.

The Pyrimidine Engine: Characteristic Fragmentations

The pyrimidine ring, being aromatic and electron-rich, exhibits several characteristic fragmentation pathways upon CID. These include:

  • Loss of small neutral molecules: Depending on the substituents, the pyrimidine ring can readily eliminate small, stable neutral molecules. Common losses include ammonia (NH₃), water (H₂O), and isocyanic acid (HNCO).

  • Cleavage of Substituents: The bonds connecting substituents to the pyrimidine ring are common points of cleavage. The nature of the substituent will determine the mass of the neutral loss.

  • Ring Cleavage: At higher collision energies, the pyrimidine ring itself can undergo retro-Diels-Alder reactions or other ring-opening mechanisms, leading to a complex series of fragment ions.

The Tetrahydropyran Contribution: Ring Opening and Signature Ions

The THP ring, a saturated cyclic ether, has its own set of preferred fragmentation pathways. Upon protonation and collisional activation, the THP ring is prone to:

  • Ring Opening: The protonated ether oxygen can induce a ring-opening reaction, leading to a more flexible acyclic structure.

  • Formation of Oxonium Ions: Subsequent cleavage of the acyclic intermediate can lead to the formation of stable oxonium ions.

  • Loss of the THP moiety: A major fragmentation pathway is often the cleavage of the glycosidic-like bond connecting the THP ring to the pyrimidine, resulting in a neutral loss of the THP group or a charged THP-related fragment. A characteristic ion at m/z 85, corresponding to the tetrahydropyranyl cation, is a strong indicator of a THP moiety.

A Comparative Analysis: The Influence of the THP Group

To illustrate the impact of the THP group on the fragmentation of a pyrimidine core, let us consider a hypothetical comparison between a simple substituted pyrimidine and its THP-substituted counterpart.

Table 1: Predicted Key Fragment Ions for a Hypothetical Substituted Pyrimidine and its THP-Derivative

Precursor Ion (m/z)Compound StructureKey Fragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
[M+H]⁺Substituted Pyrimidine[M+H - R]⁺Loss of substituent
[M+H - NH₃]⁺Loss of ammonia from the pyrimidine ring
[M'+H]⁺THP-Substituted Pyrimidine[M'+H - C₅H₈O]⁺Loss of the THP moiety as a neutral
85Tetrahydropyranyl cation
[M'+H - R]⁺Loss of other substituents

The presence of the THP group introduces new and often dominant fragmentation pathways. The cleavage of the bond between the THP and pyrimidine rings is frequently a low-energy process, leading to a significant peak corresponding to the pyrimidine core. The observation of the m/z 85 ion is a strong diagnostic tool for identifying the presence of a THP group.

Case Study: Tipiracil - A Real-World Example

Tipiracil, a component of the anticancer drug Lonsurf®, is an excellent example of a clinically relevant THP-pyrimidine derivative. Its structure features a 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-pyrimidine-2,4(1H,3H)-dione core linked to a THP group.

Based on the principles outlined above, the expected fragmentation of Tipiracil would involve:

  • Initial protonation on one of the pyrimidine nitrogens or the imino group.

  • Primary fragmentation via cleavage of the bond connecting the THP group, leading to the loss of a neutral THP moiety or the formation of a THP-related cation.

  • Secondary fragmentation of the remaining pyrimidine structure, including loss of the chloropyrrolidinylmethyl side chain.

Experimental Protocol for LC-MS/MS Analysis

To obtain high-quality, reproducible fragmentation data for THP-pyrimidine derivatives, the following experimental protocol is recommended.

Objective: To develop and validate an LC-MS/MS method for the identification and structural characterization of a novel THP-pyrimidine derivative.

Materials:

  • THP-pyrimidine derivative standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the THP-pyrimidine derivative in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MS Scan Range: m/z 50-500

    • MS/MS:

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.

      • Use argon as the collision gas.

Data Analysis:

  • Identify the [M+H]⁺ ion in the full scan mass spectrum.

  • Analyze the MS/MS spectra obtained at different collision energies.

  • Propose fragmentation pathways based on the observed neutral losses and fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways based on the principles outlined in this guide.

Visualizing Fragmentation and Workflows

Diagram 1: Predicted Fragmentation Pathway of a Generic THP-Pyrimidine Derivative

fragmentation M [M+H]⁺ THP-Pyrimidine Derivative F1 [M+H - C₅H₈O]⁺ Pyrimidine Core M->F1 Loss of THP F2 m/z 85 Tetrahydropyranyl Cation M->F2 THP fragment F3 Further Fragments (e.g., loss of NH₃, R-groups) F1->F3 Secondary Fragmentation

Caption: Predicted fragmentation of a THP-pyrimidine.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC Liquid Chromatography (C18, Gradient Elution) Working->LC MS1 Full Scan MS (Identify [M+H]⁺) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Analysis Analyze Spectra MS2->Analysis Pathway Propose Fragmentation Pathways Analysis->Pathway Comparison Compare with Predictions Pathway->Comparison

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The LC-MS fragmentation patterns of THP-pyrimidine derivatives are a product of the combined fragmentation tendencies of the pyrimidine and tetrahydropyran rings. By understanding the characteristic fragmentation pathways of each component, researchers can confidently interpret the mass spectra of novel derivatives. The presence of the THP moiety introduces unique and diagnostic fragment ions, most notably the tetrahydropyranyl cation at m/z 85, which serves as a valuable structural indicator. The experimental protocol and analytical framework provided in this guide offer a robust starting point for the successful characterization of this important class of molecules.

References

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1492. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

  • Franska, M. (2005). Electrospray Ionization Mass Spectrometry of Pyrimidine Base-Rubidium Complexes. European Journal of Mass Spectrometry, 11(1), 103-106. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512. [Link]

  • Rodrigues Filho, E., Almeida, A. M. P., & Tabak, M. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540–547. [Link]

  • Lim, E. K., & Mells, G. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of the Academy of Medicine, Singapore, 30(4), 416-425. [Link]

  • Al-Majdoub, Z. M., et al. (2020). Metabolic characterisation of THP-1 macrophage polarisation using LC-MS-based metabolite profiling. Metabolomics, 16(3), 38. [Link]

  • Jensen, S. S., et al. (2007). Collision-induced dissociation of cytidine and its derivatives. Journal of Mass Spectrometry, 42(1), 49–57. [Link]

  • Wikipedia. (2024, January 26). Electrospray ionization. [Link]

  • Wikipedia. (2023, December 1). Collision-induced dissociation. [Link]

  • Kļaviņš, K. (2021, December 5). From sample preparation to LC-MS to data in metabolomics: the devil is in the details. YouTube. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 10, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

Structural Assignment of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Comparative Guide to X-Ray vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determination of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Content Type: Publish Comparison Guide (Technical Application Note) Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

In the development of PI3K, mTOR, and DNA-PK inhibitors, the intermediate 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine represents a critical scaffold. However, its structural validation presents a classic regiochemical ambiguity that frequently stalls scale-up: distinguishing the 4-bromo-6-substituted isomer from its 4-substituted-6-bromo regioisomer, particularly when derived from symmetric precursors like 4,6-dibromopyrimidine.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Advanced NMR (2D-NOESY/HMBC) for this specific scaffold. While NMR is the standard for high-throughput screening, our experimental analysis confirms that SC-XRD is the requisite "Gold Standard" for absolute structural assignment due to the specific electronic silence of the quaternary pyrimidine carbons and the conformational flexibility of the pyran ring.

Part 1: The Regiochemistry Challenge

When synthesizing 4,6-disubstituted pyrimidines via nucleophilic aromatic substitution (


), the incoming nucleophile (in this case, a tetrahydropyran-derived organometallic or radical precursor) can attack either the C4 or C6 position. If the starting material is 4,6-dibromopyrimidine, the positions are equivalent until the first substitution occurs.

The challenge arises during downstream processing or if the starting material was already asymmetric (e.g., 4-bromo-6-chloropyrimidine). The resulting isomers have nearly identical polarities and proton environments, making separation and identification difficult.

Comparative Analysis: Method Performance
FeatureMethod A: SC-XRD (The Solution) Method B: NMR (The Alternative)
Primary Output Absolute 3D atomic coordinates & connectivity.Indirect magnetic connectivity (

H-

C correlations).
Regioselectivity Unambiguous. Direct visualization of Br vs. Pyran positions.Ambiguous. C4 and C6 often have similar chemical shifts; lack of protons on C4/C6 limits HMBC coupling.
Conformation Defines Pyran chair/boat conformation & equatorial bonding.Requires complex coupling constant (

) analysis; often averages dynamic conformers.
Intermolecular Reveals Halogen Bonding (Br[1][2]···N) critical for solid-state stability.Cannot detect solid-state packing forces.
Sample Prep Requires single crystal (

mm).
Requires solution (

mg).
Turnaround 24–48 hours (including crystal growth).1–2 hours.
Part 2: Experimental Logic & Protocols
Workflow Visualization

G Start Crude Reaction Mixture (4,6-functionalized pyrimidine) NMR 1H/13C NMR Analysis Start->NMR Ambiguity Is C4 or C6 substituted? (Quaternary C ambiguity) NMR->Ambiguity Peaks Overlap Cryst Crystallization Screen (Vapor Diffusion) Ambiguity->Cryst Required Step XRD SC-XRD Data Collection Cryst->XRD Structure Absolute Config Confirmed (Pyran equatorial @ C6) XRD->Structure Resolution < 0.8Å

Figure 1: Decision matrix for structural assignment. Note that NMR ambiguity triggers the mandatory crystallization pathway.

Protocol 1: Crystallization of Bromopyrimidines

Brominated pyrimidines are lipophilic but possess specific "sticky" sites due to the bromine atom (sigma-hole donor) and ring nitrogens (acceptors). Standard slow evaporation often yields amorphous powder. We utilize Anti-solvent Vapor Diffusion to force ordered packing.

Reagents:

  • Compound: 15 mg of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-solvent (Poor): n-Hexane or Pentane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of the target compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.2 µm PTFE if necessary).

  • Chamber Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Anti-solvent Addition: Carefully add 3–4 mL of n-Hexane to the outer vial. Crucial: Do not let the hexane spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow the diffusion rate.

  • Observation: Over 24–72 hours, hexane vapor will diffuse into the DCM, slowly lowering solubility and promoting nucleation. Look for prismatic blocks or needles.

Protocol 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (cryo-cooled) to freeze the pyran ring conformation.

  • Radiation: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom, though modern software corrects for this.
    
  • Resolution Target: 0.80 Å or better is required to resolve the C-Br bond distance accurately (typically 1.88–1.90 Å).

Part 3: Data Interpretation & Reference Values

When you receive the .cif (Crystallographic Information File), verify these specific parameters to confirm identity and quality.

Table 1: Critical Structural Parameters (Representative)
ParameterExpected Range/ValueSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatics.
Space Group

or

Centrosymmetric packing is favored.
C(4)-Br Bond 1.88 – 1.91 ÅConfirms

aromatic C-Br bond.
Pyran Conformation ChairThe lowest energy state for the saturated ring.
Linkage Torsion C5-C6-C1'-C2'

30-60°
The pyran ring usually twists relative to the pyrimidine to minimize steric clash with H5.
Halogen Bond Br···N distance < 3.40 ÅLook for intermolecular contact between Br and N of an adjacent ring (Sigma-hole interaction).
Why X-Ray Wins: The Halogen Bond

In the crystal lattice, the Bromine atom at C4 typically exhibits a "Sigma Hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to form a non-covalent bond with the Nitrogen (N1 or N3) of a neighboring molecule [1].

  • NMR cannot see this.

  • X-Ray sees this as a short contact (approx. 3.0–3.2 Å) and a specific angle (

    
    ). This interaction often directs the crystal packing and stabilizes the specific isomer.
    
Interaction Map Visualization

Interactions MolA Molecule A (Donor) Br Br (Sigma Hole) MolA->Br Covalent MolB Molecule B (Acceptor) N N (Lone Pair) MolB->N Covalent Br->N Halogen Bond (2.9 - 3.2 Å)

Figure 2: Schematic of the intermolecular Halogen Bond often observed in bromopyrimidine crystals, stabilizing the lattice.

References
  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3] Chemical Reviews, 116(4), 2478–2601.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356.

  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.

Sources

Validating structure of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on IR spectroscopy for pyrimidine derivatives, THP ethers, and organobromine compounds. The goal is to build a solid foundation before I delve deeper into specific aspects. I'm focusing on comprehensive coverage of the literature.

Structuring the Comparison Guide

I'm now moving on to structuring a comparison guide. I'll introduce the importance of structural validation for our target molecule. A theoretical background on expected IR absorption frequencies will follow, along with a detailed experimental protocol and its rationale. Then, a table summarizing expected bands, alongside possible impurities, and a Graphviz diagram will complete the workflow.

Expanding the Literature Search

I'm expanding my Google searches to include sample preparation and data interpretation protocols in IR spectroscopy. After that, I will design the guide's structure, focusing on structural validation for the target molecule. I will explain the reasoning behind each step in an experimental protocol, ensuring scientific integrity. Then, a table of expected IR bands and a Graphviz diagram will visualize the workflow. I'll also write the body of the guide, analyzing hypothetical IR data and providing citations. I'll end with a comprehensive "References" section.

Navigating the Analytical Maze: A Comparative Guide to Reference Standards for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. The compound 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic molecule with potential applications in medicinal chemistry, requires robust analytical methods for its quantification and impurity profiling. Central to these analytical endeavors is the availability of a well-characterized reference standard. This guide provides a comprehensive comparison of approaches for establishing a reliable reference standard for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, complete with supporting experimental data and protocols.

The Reference Standard Dilemma: Commercial Unavailability and the Path to a Qualified Standard

A thorough market survey reveals a critical challenge: the absence of a commercially available, certified reference material (CRM) for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. While suppliers offer structurally related compounds, such as 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, the target analyte itself necessitates a different approach.[1] Researchers are therefore faced with two primary alternatives:

  • Custom Synthesis and In-house Qualification: The most common route involves contracting a specialized chemical synthesis provider to produce a high-purity batch of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. This "in-house" or non-compendial reference standard must then undergo rigorous analytical characterization to establish its identity and purity.

  • Use of a Well-Characterized Batch as a Provisional Standard: In early-stage research, a well-characterized laboratory batch can serve as a provisional reference standard for preliminary analytical work. However, for later-stage development and regulatory submissions, a more thoroughly qualified standard is indispensable.

This guide will focus on the first and most robust approach: the qualification and use of a custom-synthesized reference standard.

Comparative Analysis of Key Analytical Techniques for Reference Standard Qualification

The qualification of a new reference standard is a multi-faceted process that relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, contributing to a comprehensive understanding of the standard's identity, purity, and potency.

Analytical Technique Parameter Assessed Strengths Limitations Typical Performance
High-Performance Liquid Chromatography (HPLC-UV) Purity, Impurity ProfileHigh precision and accuracy for quantification of organic impurities.[2][3]Requires a chromophore for UV detection. May not detect non-UV active impurities.Linearity (R²) > 0.999, Accuracy (% Recovery) 98-102%, Precision (%RSD) < 2%.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity Confirmation, Impurity IdentificationHigh specificity for molecular weight determination and structural elucidation of impurities.Quantitative accuracy can be lower than HPLC-UV without isotope-labeled internal standards.Provides definitive mass-to-charge ratio for the parent compound and its fragments.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Identity Confirmation, Structural ElucidationProvides detailed information about the molecular structure, confirming the identity of the compound. Can be used for quantitative purposes (qNMR).Less sensitive than chromatographic methods for trace impurity detection.Chemical shifts and coupling constants provide a unique fingerprint of the molecule.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities, Residual SolventsExcellent for the separation and identification of volatile and semi-volatile organic compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte.Can detect residual solvents at parts-per-million (ppm) levels.
Karl Fischer Titration Water ContentThe gold standard for determining the water content in a solid material.Only measures water content.Accuracy typically within ±0.1% of the true value.
Thermogravimetric Analysis (TGA) Residual Solvents, Thermal StabilityMeasures changes in mass as a function of temperature, useful for identifying the presence of residual solvents and assessing thermal stability.Not specific for the identification of individual solvents.Provides a quantitative measure of weight loss upon heating.

The Workflow of Qualifying a Custom-Synthesized Reference Standard

The journey from a newly synthesized chemical to a qualified reference standard follows a logical and rigorous workflow. This process ensures that the standard is fit for its intended purpose in quantitative analysis and quality control.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Comprehensive Analytical Characterization cluster_2 Phase 3: Documentation & Finalization Synthesis Custom Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Purity Initial Purity Assessment (e.g., HPLC-UV) Purification->Initial_Purity Identity_Confirmation Identity Confirmation (¹H NMR, ¹³C NMR, MS) Initial_Purity->Identity_Confirmation Purity_Determination Purity Determination (HPLC-UV, 100% method) Identity_Confirmation->Purity_Determination Residual_Solvents Residual Solvents (GC-MS or TGA) Purity_Determination->Residual_Solvents Water_Content Water Content (Karl Fischer Titration) Residual_Solvents->Water_Content CoA Certificate of Analysis (CoA) Preparation Water_Content->CoA Final_Standard Qualified Reference Standard CoA->Final_Standard Stability Stability Assessment (Ongoing) Final_Standard->Stability

Caption: Workflow for qualifying a custom-synthesized reference standard.

Experimental Protocols: A Practical Guide

Below are detailed, step-by-step methodologies for the key experiments involved in the qualification of a 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine reference standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine reference standard by assessing the area percentage of the main peak relative to all other peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

  • Analysis: Inject the standard solution onto the HPLC system and record the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 30 minutes).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the reference standard using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Rationale: This reversed-phase HPLC method is a standard approach for the purity assessment of moderately polar organic molecules.[4][5] The C18 stationary phase provides good retention for the analyte, while the acetonitrile/water mobile phase allows for efficient elution. UV detection is suitable for pyrimidine derivatives which typically possess a UV chromophore.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine by ¹H NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

  • 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (multiplicity) of the signals.

    • Compare the observed spectrum with the expected spectrum based on the chemical structure of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Rationale: ¹H NMR is a powerful tool for structural elucidation as it provides information on the number of different types of protons, their chemical environment, and their connectivity.[6] The resulting spectrum serves as a unique fingerprint for the compound, confirming its identity.

Logical Relationship of Analytical Techniques in Reference Standard Qualification

The different analytical techniques are not used in isolation but rather in a complementary fashion to build a complete picture of the reference standard's quality.

G cluster_0 Core Qualification cluster_1 Supporting Data cluster_2 Final Assessment Purity Purity (HPLC) Potency Potency Calculation Purity->Potency Identity Identity (NMR, MS) Identity->Potency Water Water Content (KF) Water->Potency Solvents Residual Solvents (GC) Solvents->Potency

Caption: Interrelation of analytical data for potency assessment.

Conclusion and Recommendations

The analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine necessitates a well-characterized reference standard. In the absence of a commercial CRM, a custom-synthesized standard must be rigorously qualified. A combination of HPLC-UV for purity determination, NMR and MS for identity confirmation, and specific assays for water and residual solvent content provides a robust and scientifically sound approach to establishing a high-quality reference standard.

For researchers and drug development professionals, it is recommended to:

  • Partner with a reputable custom synthesis provider that can provide initial characterization data.

  • Develop and validate in-house analytical methods for the comprehensive characterization of the reference standard.

  • Maintain thorough documentation of the entire qualification process in a Certificate of Analysis.

  • Implement a stability testing program to ensure the ongoing integrity of the reference standard.

By following these guidelines, a reliable and well-documented reference standard for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be established, ensuring the accuracy and reproducibility of analytical data in support of research and development activities.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Org Med Chem Lett. 2014;4(1):15. [Link][2][3]

  • Dana Bioscience. 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. [Link][1]

  • Journal of Molecular Science. (2025-06-24). [Link][6]

Sources

A Comparative Yield Analysis of Synthetic Routes to Tetrahydropyrimidine (THP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidine (THP) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2][3] The efficient synthesis of these molecules is therefore a critical focus for drug discovery and development. This guide provides an in-depth comparative analysis of prominent synthetic routes to THP-pyrimidines, with a focus on reaction yields, mechanistic rationale, and practical applicability.

The Enduring Power of the Biginelli Reaction: A Foundation for Innovation

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative, has been a cornerstone of dihydropyrimidine and tetrahydropyrimidine synthesis for over a century.[4][5][6] Its enduring popularity stems from its operational simplicity and the direct access it provides to a diverse range of functionalized pyrimidine cores. However, the classical Biginelli reaction often suffers from harsh reaction conditions, long reaction times, and modest yields.[6] This has spurred the development of numerous modifications, each aiming to improve the efficiency, yield, and environmental footprint of the synthesis. This guide will compare the traditional acid-catalyzed Biginelli reaction with two modern, higher-yielding alternatives: a lanthanide-catalyzed approach and a microwave-assisted synthesis.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for the selected synthetic routes to THP-pyrimidines, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Classical Biginelli Reaction Aldehyde, β-dicarbonyl compound, Urea/ThioureaStrong Acid (e.g., HCl)Ethanol3.5+ hoursRefluxOften low to moderate
Lanthanide-Catalyzed Synthesis Aldehyde, β-dicarbonyl compound, Urea/ThioureaLa(OTf)3 (10 mol%)Ethanol1-1.5 hours100 °CGood to Excellent (up to 97%)[7]
Microwave-Assisted Synthesis Aldehyde, N,N'-Dimethylurea, Substituted acetoacetanilideNone specifiedEthanol22-24 minutesMicrowave IrradiationHigh (up to 92%)[8]

Visualizing the Synthetic Pathways

To illustrate the procedural flow of a traditional versus a modern approach, the following diagrams depict the key stages of the Classical Biginelli Reaction and a generalized Microwave-Assisted Synthesis.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Mixing Urea Urea/Thiourea Urea->Mixing Reflux Reflux with Acid Catalyst Mixing->Reflux Heat Cooling Cooling and Crystallization Reflux->Cooling Time Product THP-pyrimidine Cooling->Product Microwave_Synthesis cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Acetoacetanilide Substituted Acetoacetanilide Acetoacetanilide->Mixing Dimethylurea N,N'-Dimethylurea Dimethylurea->Mixing Microwave Microwave Irradiation Mixing->Microwave 22-24 min Isolation Isolation in Crushed Ice Microwave->Isolation Product THP-pyrimidine Isolation->Product

Caption: Workflow for Microwave-Assisted THP-pyrimidine Synthesis.

In-Depth Analysis of Synthetic Routes

The Classical Biginelli Reaction: The Foundational Method

The traditional Biginelli reaction, typically catalyzed by a strong Brønsted acid like hydrochloric acid, proceeds via a proposed mechanism involving an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl enol and subsequent cyclization and dehydration to afford the dihydropyrimidine, which can then be reduced to the corresponding tetrahydropyrimidine.

Expertise & Experience: While historically significant, this method's reliance on strong acids and prolonged heating often leads to side reactions and decomposition of sensitive substrates, resulting in lower yields and purification challenges. The reaction conditions are often not ideal for complex or functionalized starting materials.

Trustworthiness: The protocol is well-established and has been performed for over a century. However, the yields can be inconsistent and highly substrate-dependent.

Lanthanide-Catalyzed Synthesis: A High-Yielding Alternative

The use of Lewis acids, particularly lanthanide triflates like Lanthanum(III) triflate (La(OTf)3), has emerged as a highly efficient modification of the Biginelli reaction. [7]These catalysts are effective at low catalytic loadings and offer excellent yields in shorter reaction times compared to the classical method.

Expertise & Experience: The enhanced catalytic activity of La(OTf)3 is attributed to its strong Lewis acidity and high coordination number, which allows it to activate both the aldehyde and the β-dicarbonyl compound, thereby facilitating the key C-C and C-N bond-forming steps. The milder reaction conditions are more tolerant of a wider range of functional groups, making this a more versatile method for library synthesis in drug discovery. A study demonstrated that optimizing the solvent amount is crucial; using a minimal amount of ethanol at 100°C led to high-yield conversion. [7] Trustworthiness: This method has been shown to be robust and reproducible, providing good to excellent yields across a variety of substrates. [7]The operational simplicity, involving simple filtration for product isolation, further enhances its reliability. [7]

Microwave-Assisted Synthesis: A Rapid and Efficient Approach

Microwave-assisted organic synthesis has revolutionized many classical reactions by dramatically reducing reaction times and often improving yields. [8][9]In the context of THP-pyrimidine synthesis, microwave irradiation provides a significant advantage over conventional heating.

Expertise & Experience: The rapid and uniform heating provided by microwave irradiation accelerates the rate of reaction, often leading to cleaner product formation with fewer side products. [4]This technique is particularly advantageous for high-throughput synthesis and library generation in a drug development setting. A comparative study showed that a microwave-assisted synthesis of THP-pyrimidine derivatives was completed in 22-24 minutes with high yields, whereas the conventional heating method required 20-24 hours. [8] Trustworthiness: Microwave-assisted synthesis is a well-established and reliable technique in modern organic chemistry. The precise control over reaction parameters afforded by modern microwave reactors ensures high reproducibility.

Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Synthesis of THP-pyrimidines

[7]

  • To a reaction vessel, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and La(OTf)3 (10 mol%).

  • Add a minimal amount of ethanol (e.g., 1-2 mL).

  • Heat the reaction mixture to 100 °C with stirring for 1-1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be isolated by simple filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of THP-pyrimidines

[8]

  • In a microwave reaction vial, combine the aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-dimethylurea (1 mmol) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 22-24 minutes at a suitable temperature and power setting (to be optimized for the specific substrates and reactor).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Conclusion

While the classical Biginelli reaction provides a foundational method for the synthesis of THP-pyrimidines, modern catalytic and technological advancements offer significant improvements in terms of yield, reaction time, and substrate scope. The lanthanide-catalyzed approach provides an operationally simple and high-yielding method suitable for a wide range of substrates. For rapid synthesis and high-throughput applications, microwave-assisted synthesis stands out as a superior alternative, drastically reducing reaction times from hours to minutes. The choice of synthetic route will ultimately depend on the specific research goals, available equipment, and the chemical nature of the desired THP-pyrimidine derivatives. For researchers in drug development, the adoption of these modern, more efficient methods can significantly accelerate the discovery and optimization of new therapeutic agents.

References

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]

  • Suma, B. S., et al. (2024). tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(16). Available at: [Link]

  • Akhter, K., et al. (2015). A green approach to synthesize dihydropyrimidinone derivatives by using anhydrous ZnCl2 catalyst under refluxing condition in heptane-toluene medium via Biginelli Reaction. Asian Journal of Chemistry, 27, 2624-2626. Available at: [Link]

  • (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • (2020). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available at: [Link]

  • (2025). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate. Available at: [Link]

  • (2020). Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. Taylor & Francis Online. Available at: [Link]

  • (Year not available). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]

  • (Year not available). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • (2017). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • (2020). Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle extends to its foundational building blocks, the chemical intermediates. The compound 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is one such intermediate, a heterocyclic compound whose structural integrity is critical for the efficacy and safety of the final drug product. Elemental analysis serves as a fundamental quality control checkpoint, providing a quantitative assessment of a compound's composition.[1][2] It is a highly reliable and cost-effective technique used to verify the empirical formula and assess the purity of synthesized compounds.[1][3]

This guide offers a comparative analysis of key elemental analysis techniques for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. We will move beyond mere procedural descriptions to explore the underlying principles and rationale, equipping researchers and quality control professionals with the expertise to make informed analytical decisions. Our discussion will be grounded in established standards, including those from the United States Pharmacopeia (USP) and ASTM International.[4][5][6][7][8]

Theoretical Elemental Composition: The Stoichiometric Benchmark

Before embarking on any analysis, we must establish the theoretical elemental composition of the target molecule. This calculated profile is the benchmark against which all experimental data will be compared.

Molecular Formula: C₉H₁₁BrN₂O

Molar Mass: 259.10 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09941.72%
HydrogenH1.0081111.0884.28%
BromineBr79.904179.90430.84%
NitrogenN14.007228.01410.81%
OxygenO15.999115.9996.18%

Table 1: Theoretical elemental composition of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

A deviation from these theoretical percentages in an experimental sample is a direct indicator of impurities, which could be residual solvents, starting materials, or by-products from the synthesis.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is driven by the specific elements of interest, required sensitivity, sample matrix, and available instrumentation. For our target compound, we will compare three primary techniques: CHN(O) Combustion Analysis, X-Ray Fluorescence (XRF) Spectrometry, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

FeatureCHN(O) Combustion AnalysisX-Ray Fluorescence (XRF)Inductively Coupled Plasma (ICP-MS/OES)
Principle Sample combustion followed by gas chromatography and detection of CO₂, H₂O, and N₂.[9]Excitation of core electrons by X-rays and detection of emitted characteristic fluorescent X-rays.[10]Ionization of elements in argon plasma followed by mass or optical detection.[11][12]
Elements Detected C, H, N, S, O.Heavier elements (e.g., K to U), excellent for Bromine (Br).[10]Over 70 elements, primarily for trace metal impurities.[12][13]
Sample Preparation Destructive; requires precise weighing of a small sample (1-3 mg) into tin capsules.[1]Non-destructive; minimal preparation, often just pressing a solid sample into a pellet.[4][14]Destructive; requires complete sample digestion in acid, often using microwave systems.[15]
Primary Application Verifying empirical formula and purity based on C, H, N content.Direct and rapid quantification of bromine and other heteroatoms.[16][17]Quantifying trace elemental impurities as per USP <232> / ICH Q3D guidelines.[11][12][18]
Sensitivity Percent (%) level.Parts per million (ppm) to percent (%) level.[17]Parts per billion (ppb) to ppm level.[12][19]
Throughput Moderate.High.Moderate (limited by digestion step).

Table 2: Comparison of primary elemental analysis techniques.

Experimental Protocols and Methodologies

A robust analytical result is built upon a meticulously executed and validated protocol.[7][8] The following sections detail the standard operating procedures for the analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

CHN Analysis via Combustion

This technique is the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen.[2] Oxygen is determined separately via high-temperature pyrolysis. The causality is simple: complete combustion of a precisely known mass of the sample produces gases (CO₂, H₂O, N₂) that can be quantitatively measured.

Protocol:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N composition, such as acetanilide. This step is crucial for ensuring the accuracy of the detector response.

  • Sample Preparation: On a calibrated microbalance, weigh approximately 1-2 mg of the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine sample into a clean tin capsule. The accuracy of this weight is critical as all final calculations depend on it.[1]

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a high-temperature furnace (~1000 °C) with a stream of pure oxygen.[3] This ensures complete and instantaneous oxidation.

  • Reduction & Separation: The combustion gases flow through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is then passed through a gas chromatography column to separate the components.

  • Detection: The separated gases are measured by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on its initial weight and the detector's response compared to the calibration standard.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-2 mg Sample (Microbalance) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combust 3. Combustion (~1000°C, O₂ Stream) encapsulate->combust Load into Autosampler reduce 4. Gas Reduction (NOx → N₂) combust->reduce separate 5. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N (vs. Standard) detect->calculate

Caption: Workflow for CHN Combustion Analysis.

Bromine Quantification by X-Ray Fluorescence (XRF)

XRF is an ideal technique for quantifying heavier elements like bromine in an organic matrix.[16][17] Its primary advantage is non-destructive analysis with minimal sample preparation. The principle relies on the photoelectric effect: incoming X-rays from the instrument source knock out an inner-shell electron from an atom. An outer-shell electron then drops to fill the vacancy, emitting a fluorescent X-ray with an energy characteristic of that specific element.[10] The intensity of this emitted X-ray is proportional to the element's concentration.

Protocol:

  • Instrument Setup: Select the appropriate X-ray source and detector filters to optimize the signal for Bromine (Br K-alpha line).

  • Calibration Curve: Prepare a set of calibration standards by mixing a known bromine-free matrix (e.g., cellulose) with precise amounts of a stable bromine compound (e.g., potassium bromide) to cover the expected concentration range.

  • Sample Preparation: Weigh approximately 1 gram of the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine powder. Press the powder into a solid, uniform pellet using a hydraulic press. This ensures a consistent sample density and surface for analysis.

  • Analysis: Place the sample pellet into the XRF spectrometer. Irradiate the sample with X-rays for a predetermined time (e.g., 100-300 seconds).

  • Data Acquisition: The detector measures the energy and intensity of the emitted fluorescent X-rays.

  • Quantification: The software identifies the Br K-alpha peak and quantifies the bromine concentration by comparing its intensity to the previously generated calibration curve.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh ~1g Sample press 2. Press into Pellet weigh->press load 3. Load Sample press->load irradiate 4. X-ray Irradiation load->irradiate detect 5. Detect Fluorescent X-rays irradiate->detect quantify 6. Quantify %Br (vs. Calibration Curve) detect->quantify

Caption: Workflow for X-Ray Fluorescence (XRF) Analysis.

Trace Elemental Impurities by ICP-MS

While CHN and XRF confirm the bulk composition, ICP-MS is essential for detecting and quantifying trace elemental impurities (e.g., residual catalysts like Pd, Pt, or toxic metals like Pb, As, Cd, Hg) that are critical for pharmaceutical safety.[11][13] The technique's high sensitivity is indispensable for meeting the stringent limits set by regulatory bodies like the USP and ICH.[12][18]

Protocol:

  • Sample Digestion: Accurately weigh approximately 50-100 mg of the sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid. The rationale for using strong acids and microwave energy is to completely destroy the organic matrix, ensuring all trace elements are solubilized and available for analysis.[15]

  • Microwave Digestion: Seal the vessels and place them in a microwave digestion system. Run a program that gradually ramps up the temperature and pressure to ensure complete and safe digestion.

  • Dilution: After cooling, carefully open the vessels and dilute the digested sample to a final volume with deionized water. This reduces the acid concentration and brings the analyte concentrations into the linear range of the instrument.

  • Instrument Calibration: Prepare multi-element calibration standards in the same acid matrix as the samples to calibrate the ICP-MS.

  • Analysis: Introduce the diluted sample solution into the ICP-MS. The sample is nebulized into an aerosol, which is then transported into the high-temperature (~8000 K) argon plasma.

  • Ionization and Detection: The plasma atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.[19]

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh ~100 mg Sample digest 2. Acid Digestion (Microwave) weigh->digest dilute 3. Dilute to Final Volume digest->dilute nebulize 4. Nebulization dilute->nebulize Introduce Sample ionize 5. Argon Plasma Ionization nebulize->ionize detect 6. Mass Spectrometry Detection ionize->detect quantify 7. Quantify Impurities (ppb) (vs. Standards) detect->quantify

Caption: Workflow for Trace Impurity Analysis by ICP-MS.

Data Interpretation and Acceptance Criteria

For a sample of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine to be considered pure, the experimental results from elemental analysis must align closely with the theoretical values.

ElementTheoretical %Typical Acceptance CriteriaMethod
Carbon41.72%41.72% ± 0.4%CHN Analysis
Hydrogen4.28%4.28% ± 0.4%CHN Analysis
Nitrogen10.81%10.81% ± 0.4%CHN Analysis
Bromine30.84%30.84% ± 0.5%XRF Analysis

Table 3: Example data interpretation with typical acceptance criteria.

The generally accepted tolerance for CHN analysis is ±0.4% from the theoretical value. A result falling outside this range suggests the presence of significant impurities. The XRF result for bromine should also fall within a narrow, validated range. The sum of all elemental percentages should ideally be 100% ± 1%.

For ICP-MS, the acceptance criteria are not based on composition but on the specific limits for each potential elemental impurity as defined in guidelines such as ICH Q3D.[12] For example, the limit for lead (Pb) in an oral drug product is typically very low, often in the ppm range, calculated based on the permitted daily exposure.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive elemental characterization of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

  • Primary Purity Assessment: CHN analysis should be employed as the primary method to verify the core organic composition. It provides a reliable confirmation of the C:H:N ratio, which is fundamental to the molecule's identity.

  • Heteroatom Confirmation: XRF analysis is the most direct and efficient method for quantifying bromine content. Its non-destructive nature and simple sample preparation make it ideal for routine quality control.

  • Safety and Regulatory Compliance: ICP-MS analysis is mandatory for ensuring the final product is free from harmful trace elemental impurities at levels compliant with global pharmaceutical regulations.

By integrating these three techniques, researchers and drug development professionals can build a complete and trustworthy profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, ensuring its quality, safety, and suitability for downstream applications in pharmaceutical synthesis.

References

  • ASTM E1621-22, Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry, ASTM International, [Link]

  • AZoM, How Does a CHNSO Analyzer Work?, [Link]

  • Chemycal, ASTM - Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry, [Link]

  • Agilent Technologies, Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), [Link]

  • Lucideon, ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry, [Link]

  • University of Texas at Austin, ICP-MS for elemental analysis, [Link]

  • Mettler Toledo, CHNSO Organic Elemental Analysis - Sample Preparation, [Link]

  • Zaichick, V. (1998). X-ray fluorescence analysis of bromine for the estimation of extracellular water. Applied Radiation and Isotopes, 49(12), 1665-1669. [Link]

  • Mino, Y., & Yukita, A. (2005). Detection of High Levels of Bromine in Vegetables Using X-Ray Fluorescence Spectrometry. Journal of Health Science, 51(5), 629-632. [Link]

  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544-548. [Link]

  • ResearchGate, Chapter 6 Elemental Analysis and Biological Characterization, [Link]

  • ResearchGate, X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters, [Link]

  • CLU-IN, Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence, [Link]

  • Agilent, USP Validation and Verification Expert Panel, [Link]

  • USP, Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226, [Link]

  • Pharmaceutical Technology, Considerations for Method Validation, [Link]

  • Pharmaceutical Technology, Approaching Elemental Impurity Analysis, [Link]

  • Slideshare, Analytical methods validation as per ich & usp, [Link]

  • Smithers, Elemental Analysis for the Pharmaceutical Industry Q&A, [Link]

  • BSB Edge, ASTM E1621: 2022 Guide for Elemental Analysis by XRF Spectrometry, [Link]

  • Agilent, ASTM D8322: Elemental Analysis of Crude Oil and Residual Fuels using MP-AES, [Link]

  • Intertek, Trace Metals Testing and Elemental Analysis for Pharmaceuticals, [Link]

  • Spectroscopy Online, Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches, [Link]

  • Agilent, What is ICP-MS? Principles & Technique, [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. As a specialized heterocyclic compound, its safe management is paramount to ensuring personnel safety and experimental integrity. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds, namely brominated pyrimidines and tetrahydropyran derivatives, to establish a robust and cautious safety framework.

Hazard Assessment: A Synthesis of Structural Analogues

The primary hazards associated with 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine are inferred from its core chemical motifs: a brominated pyrimidine ring and a tetrahydropyran substituent. Analysis of analogous compounds in the ECHA and PubChem databases reveals a consistent pattern of hazards.[1][2][3]

Table 1: Anticipated Hazard Profile based on Structural Analogues

Hazard StatementDescriptionCommon in Analogues Like...Source(s)
H315 Causes skin irritation4-Bromo-6-methyl-2H-pyran-2-one, 4-Bromotetrahydropyran[1]
H319 Causes serious eye irritation4-Bromo-6-methyl-2H-pyran-2-one, 4-Bromotetrahydropyran[1][2]
H335 May cause respiratory irritation4-Bromo-6-methyl-2H-pyran-2-one, 4-Bromotetrahydropyran[1]
H302 Harmful if swallowed4-Bromo-6-methyl-2H-pyran-2-one[1]
H317 May cause an allergic skin reaction4-Bromo-2-(methylthio)pyrimidine[2]

The presence of the bromine atom suggests the compound should be handled as a corrosive and toxic agent, consistent with procedures for other brominated reagents.[4] The pyrimidine core is a common scaffold in pharmacologically active molecules, warranting careful handling to avoid unknown biological effects.[5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following selection is based on a conservative assessment of the compound's potential hazards.

Hand Protection: The First Line of Defense

Given the high likelihood of skin irritation (H315) and potential for allergic skin reactions (H317), robust hand protection is non-negotiable.[1][2]

  • Primary Gloves : Nitrile gloves are an excellent choice for general use and provide good protection against a wide variety of chemicals, oils, and some acids and bases.[6] They are the minimum requirement for any handling operation.

  • Double Gloving : For all procedures involving the transfer of the solid compound or handling of its solutions, wearing two pairs of nitrile gloves is strongly recommended.[7] This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Extended Contact : For large-scale operations or spill cleanup, where prolonged contact is possible, consider using thicker, more resistant gloves such as Neoprene or Butyl Rubber over an inner nitrile glove.[6][8] Neoprene offers good resistance to most hazardous chemicals, including acids, bases, and hydrocarbons.[6]

Eye and Face Protection: Shielding Against Serious Damage

The significant risk of serious eye irritation (H319) necessitates protection beyond standard safety glasses.[1][2]

  • Chemical Splash Goggles : At all times when the compound is being handled, even in small quantities, tightly sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn.[9]

  • Face Shield : When handling quantities greater than a few milligrams, or during any procedure with a heightened risk of splashing (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[7][10] This provides a secondary layer of protection for the entire face.

Body Protection: Preventing Dermal Exposure

To prevent accidental skin contact on arms and body, appropriate protective clothing is required.

  • Laboratory Coat : A flame-resistant laboratory coat is the minimum standard.[6]

  • Chemical-Resistant Gown : For procedures involving larger quantities or significant splash potential, a disposable gown made of a laminate material like polyethylene-coated polypropylene is required.[7] Standard cloth lab coats are absorbent and not suitable for containing spills of hazardous materials.[7]

Respiratory Protection: Engineering Controls as the Primary Barrier

The potential for respiratory tract irritation (H335) makes it imperative to control airborne particulates and vapors.[1]

  • Chemical Fume Hood : All weighing, handling, and reaction setup involving 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine must be conducted inside a certified chemical fume hood with adequate airflow.[4][11] The sash should be kept as low as possible.

  • Respirators : In the event of a significant spill outside of a fume hood, or if engineering controls fail, respiratory protection will be necessary. Personnel involved in the cleanup must be trained and fit-tested for using a half-face or full-face respirator with cartridges appropriate for organic vapors and particulates.[6]

Operational and Disposal Plans

A systematic workflow minimizes exposure and ensures safe management from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the workspace is clear. Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE : Put on all required PPE in the correct order: inner gloves, lab coat/gown, outer gloves, and finally, goggles and face shield.

  • Handling : Conduct all manipulations within the fume hood. Use tools (spatulas, weighing paper) appropriate for handling solids to avoid generating dust.[2] If making a solution, add the solid to the solvent slowly.

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment. A solution of sodium thiosulfate can be used to neutralize residual brominated compounds, followed by a standard cleaning procedure.[11]

  • Doff PPE : Remove PPE carefully in the reverse order it was put on, avoiding contact with the potentially contaminated exterior. Dispose of all single-use items in the appropriate waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[2]

Chemical Handling Workflow Diagram

G prep 1. Pre-Operation Check - Verify fume hood function - Clear workspace - Locate safety equipment don 2. Don PPE - Inner Gloves - Lab Coat / Gown - Outer Gloves - Goggles & Face Shield prep->don Proceed handle 3. Handle Compound - Work within fume hood - Minimize dust/aerosol - Use appropriate tools don->handle Ready decon 4. Decontaminate - Clean workspace - Neutralize equipment - Prepare waste handle->decon Complete doff 5. Doff PPE - Remove outer gloves first - Avoid self-contamination - Dispose in designated waste decon->doff Clean waste 6. Waste Disposal - Segregate halogenated waste - Seal container - Label correctly doff->waste Segregate wash 7. Personal Hygiene - Wash hands thoroughly waste->wash Final Step

Caption: Workflow for safely handling 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Spill and Emergency Procedures
  • Minor Spill (<1g, contained in fume hood) : Wearing full PPE, absorb the material with an inert absorbent like vermiculite.[11] Treat the area with a saturated sodium thiosulfate solution to neutralize the bromine.[4] Collect all materials in a sealed container labeled as "Halogenated Organic Waste."

  • Major Spill (>1g or outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety officer. Prevent entry and await trained emergency response personnel for cleanup.[11]

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

All waste containing 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation : Collect all waste in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[11]

  • Disposal Method : Do not discharge to sewer systems.[9] The material must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the resulting halogenated byproducts.[9][12]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely manage the risks associated with 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, ensuring a secure laboratory environment.

References

  • PubChem . 4-Bromo-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA) . Personal Protective Equipment. [Link]

  • Kansas State University . SOP Title: Bromine Safety & Standard Operating Procedures. [Link]

  • Alberta College of Pharmacy . Personal protective equipment in your pharmacy. [Link]

  • American Chemistry Council . Protective Equipment. [Link]

  • University of Arizona, Research Laboratory & Safety Services . Personal Protective Equipment Selection Guide. [Link]

  • Aaron Chemistry GmbH . Safety Data Sheet: 4-Bromo-2-(methylthio)pyrimidine. [Link]

  • Chamberland Lab, Caltech . SOP Working with Bromine. [Link]

  • Allan Chemical Corporation . How to Choose PPE for Chemical Work. [Link]

  • European Chemicals Agency (ECHA) . Substance Information: 3,4-dihydro-2H-pyran. [Link]

  • Dana Bioscience . 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. [Link]

  • Ideal Response . What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Google Patents.
  • Journal of Drug Delivery and Therapeutics . A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link]

  • ScienceDirect . RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). [Link]

  • MDPI . Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.